Diacerein-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H12O8 |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
9,10-dioxo-4,5-bis[(2,2,2-trideuterioacetyl)oxy]anthracene-2-carboxylic acid |
InChI |
InChI=1S/C19H12O8/c1-8(20)26-13-5-3-4-11-15(13)18(23)16-12(17(11)22)6-10(19(24)25)7-14(16)27-9(2)21/h3-7H,1-2H3,(H,24,25)/i1D3,2D3 |
InChI Key |
TYNLGDBUJLVSMA-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C([2H])([2H])[2H])C(=O)O |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Diacerein-d6 chemical properties and structure
An In-depth Technical Guide to Diacerein-d6: Chemical Properties and Structure
Introduction
This compound is the deuterated analog of Diacerein, a symptomatic slow-acting drug for osteoarthritis (SYSADOA).[1] As a stable isotope-labeled compound, this compound serves as an invaluable internal standard for the quantification of Diacerein in biological matrices using mass spectrometry-based assays, such as GC-MS or LC-MS.[2] Its use in pharmacokinetic and metabolic studies allows for precise differentiation between the administered compound and its endogenous counterparts. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Properties and Structure
This compound, also known as Diacetyl-d6 rhein, is chemically designated as 4,5-Bis(acetoxy-d3)-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid.[2][3] The "-d6" signifies that the six hydrogen atoms on the two acetyl groups have been replaced by deuterium atoms.[4] This isotopic substitution results in a mass shift of +6, which is crucial for its use as an internal standard.[4]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in analytical and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₆D₆O₈ | [2][3] |
| Molecular Weight | 374.33 g/mol | [2][3][4][5] |
| CAS Number | 1325559-27-0 | [2][3][6] |
| Appearance | Light yellow to yellow solid | [7] |
| Isotopic Purity | 98 atom % D | [4] |
| Assay | 95% (CP) | [4] |
| Storage | 2-8°C Refrigerator | [2] |
Structural Information
The structural identity of this compound is well-defined by various chemical descriptors.
| Identifier | Value | Reference |
| IUPAC Name | 9,10-dioxo-4,5-bis[(2,2,2-trideuterioacetyl)oxy]anthracene-2-carboxylic acid | [5] |
| SMILES | [2H]C([2H])([2H])C(=O)Oc1cccc2C(=O)c3cc(cc(OC(=O)C([2H])([2H])[2H])c3C(=O)c12)C(O)=O | [4] |
| InChI | 1S/C19H12O8/c1-8(20)26-13-5-3-4-11-15(13)18(23)16-12(17(11)22)6-10(19(24)25)7-14(16)27-9(2)21/h3-7H,1-2H3,(H,24,25)/i1D3,2D3 | [4][5] |
| InChI Key | TYNLGDBUJLVSMA-WFGJKAKNSA-N | [4] |
Experimental Protocols
The characterization and quantification of this compound and its parent compound, Diacerein, rely on various analytical techniques. Below are detailed methodologies for key experiments.
Synthesis of Diacerein
While specific synthesis protocols for this compound are proprietary, the synthesis of Diacerein typically involves the diacetylation of rhein.[8] A general procedure is as follows:
-
Dissolution: Rhein is dissolved in a mixture of triethylamine and acetic anhydride.[9]
-
Reaction: The reaction mixture is stirred at an elevated temperature (e.g., 70°C) for a specified period (e.g., 2 hours).[9]
-
Monitoring: The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).[9]
-
Purification: The resulting Diacerein is purified using appropriate chromatographic techniques.[9]
For this compound synthesis, deuterated acetic anhydride would be used as the acetylating agent.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of Diacerein and its derivatives.
-
System: An HPLC system equipped with a pump, an injector with a 20 µl loop, and a UV/VIS detector is used.[10]
-
Column: A Thermosil® ODS-3, 250 mm × 4.6 mm, 5µm column is a suitable stationary phase.[10]
-
Mobile Phase: A combination of acetonitrile and a 0.01 M ammonium formate buffer (55:45 % v/v) can be used.[10]
-
Detection: UV detection is carried out at 254 nm, which is the maximum UV absorbance for Diacerein.[10]
-
Flow Rate: The flow rate is typically set to 0.8 ml/min.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the primary technique for quantifying this compound and Diacerein in biological samples.
-
Chromatography: An Agilent Series liquid chromatograph with a Zorbax C18 column (100 mm x 4.6 mm, 5 µm) can be used for separation.[10]
-
Mass Spectrometry: A triple quadrupole mass spectrometer, such as the Sciex 4000 Q-Trap, is employed for detection.[10][11]
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is typically used.[10][11]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural elucidation and confirming the position of deuterium labeling.
-
Spectrometer: An NMR spectrometer operating at 400 MHz, such as a Bruker NMR AV, is suitable.[10]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a common solvent for Diacerein.[9][12]
-
¹H NMR of Diacerein (for comparison): (400 MHz, DMSO-d6): δ 2.39 (s, 3H), 2.40 (s, 3H), 7.64 (d, J = 8.0 Hz, 1H), 7.95 (t, J = 7.9 Hz, 1H), 8.03 (s, 1H), 8.15 (d, J = 7.7 Hz, 1H), 8.55 (s, 1H), 13.92 (brs, 1H).[9]
-
¹³C NMR of Diacerein (for comparison): (100 MHz, DMSO-d6): δ 20.8, 124.9, 125.0, 125.3, 128.0, 130.2, 130.6, 134.1, 134.6, 135.5, 136.4, 149.5, 149.7, 165.0, 169.0, 169.0, 180.3, 180.8.[9]
Signaling Pathways
Diacerein is a prodrug that is completely metabolized to its active form, rhein, before reaching systemic circulation.[13][14] Rhein exerts its anti-inflammatory and chondroprotective effects primarily by inhibiting the interleukin-1β (IL-1β) system and its downstream signaling pathways.[1][13]
Inhibition of the IL-1β Pathway
Rhein's mechanism of action involves several key steps that ultimately suppress the inflammatory cascade initiated by IL-1β:
-
Reduced IL-1β Production: Diacerein has been shown to inhibit the IL-1 converting enzyme (ICE), which is necessary for the activation of the IL-1β precursor.[15]
-
Decreased IL-1 Receptor Levels: Rhein reduces the levels of IL-1 receptors on the surface of chondrocytes, thereby decreasing the cell's sensitivity to IL-1β.[1][15]
-
Inhibition of Downstream Signaling: By interfering with the IL-1β signaling complex, rhein inhibits the activation of downstream pathways, including the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.[15][16] This leads to a reduction in the expression of pro-inflammatory genes, such as those for cytokines, nitric oxide, and matrix metalloproteinases (MMPs).[15]
Pro-anabolic and Anti-catabolic Effects
Beyond its anti-inflammatory properties, Diacerein and its active metabolite rhein also exhibit pro-anabolic and anti-catabolic effects on cartilage.[1] They have been shown to stimulate the synthesis of cartilage matrix components like collagen and proteoglycans, potentially through the stimulation of Transforming Growth Factor-β1 (TGF-β1) expression.[15]
Caption: Mechanism of action of Diacerein's active metabolite, Rhein.
Caption: Experimental workflow for the quantification of Diacerein using this compound.
References
- 1. Diacerein: Benefits, Risks and Place in the Management of Osteoarthritis. An Opinion-Based Report from the ESCEO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Diacerein D6 | CAS No: 1325559-27-0 [aquigenbio.com]
- 4. Diacerein-(diacetyl-d6) 98 atom % D, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | C19H12O8 | CID 71309909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. clearsynth.com [clearsynth.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Diacerein - Wikipedia [en.wikipedia.org]
- 9. rsc.org [rsc.org]
- 10. pharmacophorejournal.com [pharmacophorejournal.com]
- 11. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. What is the mechanism of Diacerein? [synapse.patsnap.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Effects of Diacerein at the Molecular Level in the Osteoarthritis Disease Process - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rhein inhibits malignant phenotypes of human renal cell carcinoma by impacting on MAPK/NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Diacerein-d6 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical profile and mechanism of action of Diacerein-d6, an isotopically labeled version of Diacerein used in pharmacokinetic and metabolic studies.
Certificate of Analysis - Representative Data
While a specific Certificate of Analysis for each batch of this compound should be obtained from the supplier, the following table summarizes typical quality control specifications based on available data for Diacerein.
| Parameter | Specification | Typical Value |
| Appearance | Light yellow to yellow solid | Conforms |
| Purity (LCMS) | ≥98.0% | 99.42%[1] |
| Identity (¹H NMR) | Consistent with structure | Conforms[1] |
| Identity (LCMS) | Consistent with structure | Conforms[1] |
| Molecular Formula | C₁₉H₆D₆O₈ | C₁₉H₆D₆O₈ |
| Molecular Weight | 374.34 g/mol | 374.3 g/mol [2] |
Analytical Methodologies
Accurate quantification and quality assessment of this compound are crucial for its application in research. The following are detailed experimental protocols for common analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to determine the purity of this compound and to separate it from potential impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.[3]
-
Column: A C18 Zorbax CN column is a suitable choice.[4]
-
Mobile Phase: A gradient mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.5) is commonly employed.[3][4]
-
Flow Rate: A typical flow rate is 1.0 ml/min.[4]
-
Detection: UV detection is performed at a wavelength of 254 nm.[4]
-
Standard Preparation: A standard solution is prepared by accurately weighing and dissolving this compound in a suitable solvent such as a mixture of dimethylacetamide and the mobile phase.[4]
-
Sample Preparation: The sample is prepared in the same manner as the standard solution.[4]
-
Analysis: The standard and sample solutions are injected into the HPLC system, and the peak areas are used to calculate the purity of the sample.
UV-Spectrophotometry for Quantification
UV-spectrophotometry offers a simple and rapid method for the quantification of this compound in bulk and pharmaceutical formulations.[5]
Experimental Protocol:
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: Due to the poor water solubility of Diacerein, a hydrotropic solubilizing agent like 8M urea or 0.5M potassium citrate solution can be used.[5]
-
Standard Stock Solution Preparation: A stock solution is prepared by dissolving a known amount of this compound in the chosen solvent to achieve a concentration of 100 µg/mL.[5]
-
Working Standard Solutions: A series of dilutions are made from the stock solution to prepare working standards in the desired concentration range (e.g., 2-12 µg/mL).[5]
-
Measurement: The absorbance of the working standard solutions is measured at the wavelength of maximum absorbance (λmax), which is approximately 258 nm.[5][6]
-
Calibration Curve: A calibration curve is constructed by plotting the absorbance versus the concentration of the working standard solutions.
-
Sample Analysis: The absorbance of the sample solution, prepared in the same solvent, is measured, and the concentration is determined from the calibration curve.
Mechanism of Action
Diacerein is a symptomatic slow-acting drug for osteoarthritis (SYSADOA).[7][8] Its active metabolite, rhein, exerts anti-inflammatory, anti-catabolic, and pro-anabolic effects on cartilage and synovial membrane.[8][9] The primary mechanism of action involves the inhibition of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[7][8][9][10]
Signaling Pathway of Diacerein
The following diagram illustrates the key steps in the mechanism of action of Diacerein.
Caption: Mechanism of action of Diacerein in osteoarthritis.
Experimental Workflow for In-Vitro Analysis
The following workflow outlines a typical in-vitro experiment to assess the efficacy of this compound.
Caption: In-vitro experimental workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | C19H12O8 | CID 71309909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Quantitative estimation of diacerein in bulk and in capsule formulation using hydrotropic solubilizing agents by UV-spectrophotometry and the first order derivative using the area under curve method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. trbchemedica.com [trbchemedica.com]
- 8. Diacerein: Benefits, Risks and Place in the Management of Osteoarthritis. An Opinion-Based Report from the ESCEO - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Diacerein? [synapse.patsnap.com]
- 10. Diacerein - Wikipedia [en.wikipedia.org]
Diacerein-d6: Supplier and Purity Information
An In-depth Technical Guide to Diacerein-d6 for Researchers and Drug Development Professionals
This technical guide provides comprehensive information on this compound, a deuterated analog of Diacerein. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed data on suppliers, purity, analytical methodologies, and the pharmacological context of this compound. This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Diacerein, enabling precise quantification in biological matrices through mass spectrometry.
The availability and purity of stable-isotope labeled compounds are critical for their application in quantitative analysis. The following table summarizes the information for commercially available this compound.
| Supplier | Chemical Name | CAS Number | Molecular Formula | Purity Specification |
| Sigma-Aldrich | Diacerein-(diacetyl-d6) | 1325559-27-0 | C₁₉D₆H₆O₈ | 98 atom % D, 95% (CP) |
| Aquigen Bio Sciences | Diacerein D6 | 1325559-27-0 | C₁₉H₆D₆O₈ | High-quality reference standard[1] |
Note: (CP) refers to Chemically Pure.
Pharmacological Context: Mechanism of Action of Diacerein
Diacerein is a slow-acting, symptomatic drug used in the treatment of osteoarthritis.[2][3] Its therapeutic effects are primarily attributed to its active metabolite, rhein. The principal mechanism of action involves the inhibition of the pro-inflammatory cytokine Interleukin-1β (IL-1β) and its downstream signaling pathways, which play a crucial role in cartilage degradation and inflammation in osteoarthritis.[2][4][5]
Key aspects of Diacerein's mechanism of action include:
-
Inhibition of IL-1β Production: Diacerein has been shown to reduce the production of IL-1 converting enzyme (ICE), which is necessary for the maturation of the IL-1β precursor.[6]
-
Downregulation of IL-1β Signaling: It decreases the levels of IL-1 receptors on the surface of chondrocytes, thereby reducing the cell's sensitivity to IL-1β.[2][6]
-
Inhibition of Downstream Pathways: The active metabolite, rhein, inhibits the IL-1β-induced activation of critical signaling cascades, including the MEK/ERK pathway and the activation of transcription factors like NF-κB and AP-1.[2][6] This leads to a reduction in the expression of pro-inflammatory genes, such as those for matrix metalloproteinases (MMPs), which are responsible for cartilage breakdown.[5][6]
-
Pro-anabolic Effects: Diacerein can also stimulate the synthesis of essential cartilage matrix components like proteoglycans and collagen.[5]
Signaling Pathway of Diacerein's Action
The following diagram illustrates the inhibitory effect of Diacerein's active metabolite, rhein, on the IL-1β signaling cascade in chondrocytes.
Caption: Diacerein's active metabolite, rhein, inhibits IL-1β-mediated cartilage degradation.
Experimental Protocols: Purity Assessment by RP-HPLC
The purity of Diacerein and its deuterated analog is typically assessed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This method separates the main compound from any impurities. Below is a representative protocol derived from published analytical methods for Diacerein.[7][8][9]
Objective
To develop and validate a stability-indicating RP-HPLC method for the quantitative determination of Diacerein.
Materials and Reagents
-
Diacerein Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade / Milli-Q)
-
Dimethyl Sulfoxide (DMSO) (AR Grade)
Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC with UV-Vis or PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Phosphate Buffer : Acetonitrile (e.g., 40:60 v/v) |
| Buffer: 0.02 M KH₂PO₄, pH adjusted to 4.0 with phosphoric acid | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or 25°C |
| Run Time | Approximately 10 minutes |
Procedure
-
Mobile Phase Preparation: Prepare the phosphate buffer and filter it through a 0.45 µm membrane filter. Mix the buffer and acetonitrile in the specified ratio. Degas the final mobile phase by sonication for 10-15 minutes.
-
Standard Stock Solution Preparation: Accurately weigh about 10 mg of the Diacerein reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of DMSO and make up the volume with the mobile phase to achieve a concentration of 100 µg/mL.
-
Working Standard Solution Preparation: From the stock solution, prepare a series of dilutions (e.g., 1-10 µg/mL) using the mobile phase to establish linearity.
-
Sample Preparation (for dosage forms): Weigh and powder a sufficient number of capsules. Transfer a quantity of powder equivalent to 10 mg of Diacerein into a 100 mL volumetric flask. Add a small amount of DMSO to dissolve, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the blank (mobile phase), followed by the standard solutions and then the sample solutions. Record the chromatograms and measure the peak areas.
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of Diacerein in the sample solution from the calibration curve.
Method Validation
The analytical method should be validated according to ICH guidelines, assessing parameters such as:
-
Specificity: Demonstrated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to ensure no interference from degradation products.[9][10]
-
Linearity: Assessed over a concentration range (e.g., 1-10 µg/mL) with a correlation coefficient (r²) of >0.999.[9][11]
-
Accuracy: Determined by recovery studies at different concentration levels (e.g., 80%, 100%, 120%).[7]
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies, with a relative standard deviation (RSD) of <2%.[7]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established to determine the sensitivity of the method.[9]
-
Robustness: Assessed by making small, deliberate variations in chromatographic conditions (e.g., pH, mobile phase composition, flow rate).[7]
Experimental Workflow for RP-HPLC Analysis
The following diagram outlines the logical workflow for the purity analysis of a Diacerein sample using RP-HPLC.
Caption: A typical experimental workflow for Diacerein purity analysis by RP-HPLC.
References
- 1. Diacerein D6 | CAS No: 1325559-27-0 [aquigenbio.com]
- 2. Diacerein: Benefits, Risks and Place in the Management of Osteoarthritis. An Opinion-Based Report from the ESCEO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diacerein - Wikipedia [en.wikipedia.org]
- 4. [Mechanisms of action of diacerein, the first inhibitor of interleukin-1 in osteoarthritis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Diacerein? [synapse.patsnap.com]
- 6. Effects of Diacerein at the Molecular Level in the Osteoarthritis Disease Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. A Stability-Indicating High Performance Liquid Chromatographic Method for the Determination of Diacerein in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. ijcrt.org [ijcrt.org]
An In-Depth Technical Guide to the Synthesis and Characterization of Deuterated Diacerein
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis and characterization of deuterated diacerein. Diacerein is a symptomatic slow-acting drug for osteoarthritis (SYSADOA) that functions by inhibiting the pro-inflammatory cytokine interleukin-1β (IL-1β).[1][2] Deuterium-labeled compounds, such as deuterated diacerein, are valuable tools in pharmaceutical research, particularly for pharmacokinetic studies and as internal standards in analytical methods. This guide outlines a proposed synthesis pathway for deuterated diacerein, details the analytical methods for its characterization, and presents relevant signaling pathways.
Proposed Synthesis of Deuterated Diacerein (Diacerein-d6)
A known supplier lists this compound with the molecular formula C19H6D6O8 and a molecular weight of 374.33.[3] This corresponds to the deuteration of both acetyl groups.
Experimental Protocol:
A proposed method for the synthesis of this compound is as follows, adapted from known acetylation procedures for similar compounds:
-
Starting Material: Begin with high-purity rhein.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve rhein in a suitable solvent such as acetic acid.
-
Acetylation: Add a molar excess of deuterated acetic anhydride ((CD3CO)2O) to the solution. A catalytic amount of a strong acid, such as sulfuric acid, can be added to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118°C for acetic acid) and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the crude deuterated diacerein.
-
Purification: Collect the precipitate by filtration, wash with water to remove any remaining acid and unreacted anhydride, and then dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and methanol, to yield high-purity this compound.[4]
Quantitative Data Summary:
The following table summarizes the key quantitative data for the proposed synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | Rhein | [4] |
| Deuterating Agent | Deuterated Acetic Anhydride ((CD3CO)2O) | [1] |
| Product | This compound | [3] |
| Molecular Formula | C19H6D6O8 | [3] |
| Molecular Weight | 374.33 g/mol | [3] |
| Theoretical Yield | Dependent on starting material quantity | Calculated |
| Expected Purity | >98% (after purification) | Inferred |
Characterization of Deuterated Diacerein
A comprehensive characterization of the synthesized deuterated diacerein is essential to confirm its identity, purity, and the extent of deuterium incorporation. The following analytical techniques are recommended:
Experimental Protocols for Characterization:
-
High-Performance Liquid Chromatography (HPLC):
-
Method: A reverse-phase HPLC method can be used to determine the purity of the synthesized this compound. A C18 column is suitable, with a mobile phase consisting of a mixture of an acidic buffer (e.g., phosphate buffer pH 3.6) and acetonitrile.[5]
-
Detection: UV detection at a wavelength of 254 nm is appropriate for diacerein.[5]
-
Expected Outcome: A single, sharp peak corresponding to this compound, with the absence of significant impurity peaks. The retention time should be very similar to that of non-deuterated diacerein.
-
-
Mass Spectrometry (MS):
-
Method: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool to confirm the molecular weight of this compound.[6][7]
-
Expected Outcome: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (374.33 g/mol ). This will be 6 mass units higher than that of non-deuterated diacerein (368.3 g/mol ).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Method: Both ¹H NMR and ²H NMR (Deuterium NMR) spectroscopy should be performed.
-
¹H NMR: In a suitable deuterated solvent (e.g., DMSO-d6), the spectrum of this compound is expected to show the absence of the singlet peak corresponding to the six protons of the two acetyl groups, which is typically observed for non-deuterated diacerein.
-
²H NMR: The deuterium NMR spectrum will show a signal corresponding to the six deuterium atoms of the acetyl groups, confirming the location of deuteration.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Method: The FTIR spectrum of this compound can be obtained using the KBr pellet method.
-
Expected Outcome: The spectrum will show characteristic peaks for the functional groups present in diacerein, such as the carbonyl groups of the anthraquinone ring and the ester groups. There may be a slight shift in the vibrational frequencies of the C-D bonds compared to the C-H bonds of the acetyl groups.
-
-
Differential Scanning Calorimetry (DSC):
-
Method: DSC can be used to determine the melting point and thermal behavior of the synthesized this compound.[8]
-
Expected Outcome: A sharp endothermic peak corresponding to the melting point of the compound. This is not expected to differ significantly from non-deuterated diacerein.
-
Summary of Characterization Data:
| Technique | Parameter | Expected Result for Deuterated Diacerein | Reference |
| HPLC | Purity | >98% | [5] |
| Retention Time | Similar to non-deuterated diacerein | [5] | |
| MS | Molecular Weight | 374.33 g/mol | [3][7] |
| ¹H NMR | Acetyl Protons | Absence of signal around 2.40 ppm | Inferred |
| ²H NMR | Acetyl Deuterons | Presence of a signal | Inferred |
| FTIR | Functional Groups | Characteristic peaks for anthraquinone and ester carbonyls | [8] |
| DSC | Melting Point | Sharp endotherm, similar to non-deuterated diacerein | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathway of diacerein and the experimental workflows for the synthesis and characterization of its deuterated analogue.
References
- 1. Preparation and characterization of deuterium-labeled glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN103360250A - High-yield diacerein synthesis method - Google Patents [patents.google.com]
- 3. clearsynth.com [clearsynth.com]
- 4. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP2349289B1 - Pharmaceutical compositions containing diacerein - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. Rapid characterization of the potential active metabolites of diacerein in rat plasma based on UHPLC-Q-exactive orbitrap mass spectrometry and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Diacerein-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and mechanism of action of Diacerein-d6. This deuterated analog of Diacerein serves as a critical internal standard for pharmacokinetic and metabolic studies, ensuring accurate quantification in complex biological matrices.
Core Physical and Chemical Properties
This compound, a deuterated form of Diacerein, is essential for analytical applications. Its fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 9,10-dioxo-4,5-bis[(2,2,2-trideuterioacetyl)oxy]anthracene-2-carboxylic acid | PubChem[1] |
| Synonyms | Diacetyl-d6 rhein, Diacerein-(diacetyl-d6) | PubChem[1] |
| CAS Number | 1325559-27-0 | Aquigen Bio[2] |
| Molecular Formula | C₁₉H₆D₆O₈ | Aquigen Bio[2] |
| Molecular Weight | 374.3 g/mol | PubChem[1] |
| Exact Mass | 374.09087781 Da | PubChem[1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Dimethyl Acetamide; Insoluble in water, methanol, chloroform. | ChemicalBook[3] |
| Storage Conditions | Store at -20°C for up to one month or at -80°C for up to six months. | GlpBio[4] |
Mechanism of Action: Inhibition of the IL-1β Signaling Pathway
Diacerein is a prodrug that is deacetylated in the liver to its active metabolite, rhein.[5] The primary mechanism of action for diacerein and rhein is the inhibition of the interleukin-1β (IL-1β) system and its downstream signaling pathways, which are pivotal in the inflammatory cascade and cartilage degradation associated with osteoarthritis.[5][6]
Key inhibitory actions include:
-
Reduced IL-1β Production: Diacerein and rhein have been shown to decrease the production of IL-1 converting enzyme (ICE), which is necessary for the maturation of the IL-1β precursor.[7]
-
Downregulation of IL-1 Receptors: The compounds reduce the levels of IL-1 receptors on the surface of chondrocytes, thereby diminishing the cell's sensitivity to IL-1β.[7]
-
Inhibition of Downstream Signaling: Rhein inhibits the IL-1β-induced activation of critical transcription factors such as NF-κB and AP-1.[3] This, in turn, suppresses the expression of pro-inflammatory genes and matrix metalloproteinases (MMPs) that degrade cartilage. The inhibition of the MEK/ERK pathway, a component of the MAP kinase cascade, is a key mechanism in this process.[7]
-
Pro-Anabolic Effects: Beyond its anti-inflammatory and anti-catabolic effects, diacerein stimulates the synthesis of essential cartilage matrix components like collagen and proteoglycans, partly by enhancing the expression of Transforming Growth Factor-beta (TGF-β).[3][7]
Caption: IL-1β signaling pathway and points of inhibition by Diacerein/Rhein.
Experimental Protocols
The synthesis, purification, and analysis of this compound follow protocols similar to those for unlabeled Diacerein. Deuterated starting materials are used for its synthesis.
Synthesis and Purification
A common route for Diacerein synthesis involves the acetylation of aloin, followed by oxidation.[8] Purification is critical to remove impurities, particularly aloe-emodin, which has noted genotoxic potential.
General Purification Protocol (Crystallization): [9]
-
Dissolution: Dissolve crude Diacerein (e.g., 50 g) in a suitable solvent such as dimethyl sulfoxide (500 ml) or N,N-dimethylacetamide by heating the mixture to 50-60°C until a clear solution is obtained.[8][9]
-
Precipitation: Add the warm solution to a pre-cooled anti-solvent, such as water at 10°C (approximately 1.5 L).[9]
-
Stirring: Stir the resulting suspension at the cooled temperature for one hour, followed by an additional two hours at room temperature to ensure complete precipitation.[9]
-
Isolation and Drying: Filter the precipitated product, wash it with an appropriate solvent (e.g., aqueous acetic acid solutions), and dry it under a vacuum at an elevated temperature (e.g., 50°C) to yield purified Diacerein.[8][9]
Analytical Characterization
Several analytical methods are employed for the quantification and quality control of Diacerein. Given the nature of isotopic labeling, these methods are directly applicable to this compound.
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a robust method for the quantitative estimation of Diacerein in bulk and pharmaceutical formulations.[10]
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., pH 3.5), typically in a ratio around 53:47 (v/v). The mobile phase should be filtered and degassed.[10]
-
Stationary Phase: A C18 or Zorbax CN column is commonly used.[10][11]
-
Flow Rate: A constant flow rate of 1.0 mL/min is typical.[10]
-
Detection: UV detection at 254 nm.[10]
-
Retention Time: Under these conditions, the retention time for Diacerein is approximately 5.6 minutes.[10]
-
Standard Preparation: Prepare a stock solution by accurately weighing and dissolving Diacerein in a small amount of dimethyl acetamide, then diluting to the final volume with the mobile phase.[10]
Caption: General workflow for the RP-HPLC analysis of Diacerein.
2. UV-Spectrophotometry using Hydrotropic Solubilization: Due to its poor water solubility, hydrotropic agents are used for UV-spectrophotometric analysis.[12]
-
Solubilizing Agents: 8 M urea or 0.5 M potassium citrate solution.[12]
-
Standard Preparation: Dissolve 10 mg of Diacerein in 25 mL of the hydrotropic solution and dilute to 100 mL with water to get a concentration of 100 µg/mL. Further dilutions are made to reach the desired concentration range (e.g., 2-12 µg/mL).[12]
-
Analysis: Scan the prepared solution in the UV region (200-400 nm). Diacerein shows a λmax at approximately 258 nm.[12]
-
Quantification: A calibration curve is constructed by plotting absorbance versus concentration. The method demonstrates linearity in the 2–12 μg/mL range.[12]
3. Thin-Layer Chromatography (TLC)-Densitometry: This method is suitable for the simultaneous determination of Diacerein in the presence of its active metabolite (rhein) and impurities.[13]
-
Stationary Phase: Aluminum plates precoated with silica gel 60 F254.[13]
-
Developing System (Mobile Phase): A mixture of hexane, ethyl acetate, and acetic acid (e.g., 60:40:0.8 by volume).[13]
-
Detection: Densitometric scanning at 230 nm.[13]
-
Results: The retention factor (Rf) values for diacerein, rhein, and emodin are approximately 0.12, 0.44, and 0.6, respectively. The method is linear over a range of 0.5-10 µ g/band for Diacerein.[13]
References
- 1. This compound | C19H12O8 | CID 71309909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diacerein D6 | CAS No: 1325559-27-0 [aquigenbio.com]
- 3. Diacerein CAS#: 13739-02-1 [m.chemicalbook.com]
- 4. glpbio.com [glpbio.com]
- 5. What is the mechanism of Diacerein? [synapse.patsnap.com]
- 6. Diacerein: Benefits, Risks and Place in the Management of Osteoarthritis. An Opinion-Based Report from the ESCEO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Diacerein at the Molecular Level in the Osteoarthritis Disease Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5670695A - Process for the preparation of diacerein - Google Patents [patents.google.com]
- 9. A Process For The Purification Of Diacerein [quickcompany.in]
- 10. sphinxsai.com [sphinxsai.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative estimation of diacerein in bulk and in capsule formulation using hydrotropic solubilizing agents by UV-spectrophotometry and the first order derivative using the area under curve method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validated stability indicating TLC-densitometric method for the determination of diacerein - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safety of Diacerein-d6
This technical guide provides a comprehensive overview of the safety information for Diacerein-d6, compiled for researchers, scientists, and drug development professionals. It is important to note that while this document focuses on the deuterated form, much of the detailed safety, handling, and toxicological data is derived from the more extensively studied parent compound, Diacerein. The isotopic labeling in this compound is not expected to significantly alter its fundamental chemical properties or toxicological profile.
Chemical and Physical Properties
The following tables summarize the key chemical and physical properties for both this compound and its non-deuterated counterpart, Diacerein. This allows for a direct comparison of their fundamental characteristics.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₆D₆O₈ | [1][2] |
| Molecular Weight | 374.3 g/mol | [1][2] |
| IUPAC Name | 9,10-dioxo-4,5-bis[(2,2,2-trideuterioacetyl)oxy]anthracene-2-carboxylic acid | [1] |
| CAS Number | 1325559-27-0 | [2] |
| Computed XLogP3 | 1.9 | [1] |
| Appearance | Yellow crystalline solid | [3] |
| Solubility | Insoluble in water, methanol, chloroform; Soluble in DMSO, DMA | [4] |
Table 2: Chemical and Physical Properties of Diacerein
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₂O₈ | [5] |
| Molecular Weight | 368.3 g/mol | [5] |
| CAS Number | 13739-02-1 | [5] |
| Melting Point | 217-218 °C / 243 °C | [4][6] |
| Boiling Point | 631.5 ± 55.0 °C (Predicted) | [4] |
| Water Solubility | < 0.1 g/L; Practically insoluble | [7][8] |
Hazard Identification and Classification
Diacerein is classified as a hazardous substance. The following table outlines its classification according to the Globally Harmonized System (GHS). Users should handle this compound with the same precautions.
Table 3: GHS Hazard Classification for Diacerein
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | GHS07 | Warning |
| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs (digestive system, liver, skin) through prolonged or repeated exposure (oral) | GHS08 | Danger |
The logical workflow for handling hazardous materials like this compound, from identification to response, is outlined below.
Toxicological and Pharmacokinetic Data
The toxicological profile is primarily based on data for Diacerein. The active metabolite, Rhein, is responsible for both the therapeutic effects and some of the adverse reactions.
Table 4: Toxicological Data for Diacerein
| Parameter | Value | Species | Source |
| LD50 Oral | > 2000 mg/kg (estimated value) | Rat | [7] |
| TDLO Oral | 10 mg/kg | Rat | |
| Adverse Effects | Gastrointestinal (diarrhea, soft stools), potential for liver disorders, mild skin reactions.[8][10][11] | Human |
Table 5: Pharmacokinetic Properties of Diacerein
| Parameter | Value | Source |
| Metabolism | Prodrug, completely converted to active metabolite Rhein.[5][12] | [5][12] |
| Bioavailability | 50-60% | [12] |
| Protein Binding | 99% (Rhein) | [8][12] |
| Half-life | 4-10 hours | [12] |
| Excretion | 37% in urine, 53% in feces (as estimated in rats).[5][12] | [5][12] |
| Clearance | Total CL is 1.5 L/h; Renal CL is 0.1 L/h.[5][12] | [5][12] |
The metabolic pathway of Diacerein is a critical aspect of its function and safety profile.
Experimental Protocols and Handling Procedures
Detailed experimental protocols for toxicological studies are not available in standard SDS documents. However, these documents provide standardized procedures for safe handling, emergency response, and disposal.
A systematic approach is crucial in the event of accidental exposure.
-
Inhalation : Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse.[9]
-
Eye Contact : Rinse eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical advice if irritation persists.[6][9]
-
Ingestion : Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Never give anything by mouth to an unconscious person and seek immediate medical attention.[9]
-
Handling : Avoid all personal contact, including inhalation of dust.[3] Use in a well-ventilated area or under a laboratory hood.[7][13] Avoid the formation of dust and aerosols.[13] When handling, do not eat, drink, or smoke.[3][7]
-
Storage : Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[3][13] Keep away from incompatible materials such as oxidizing agents and foodstuff containers.[3]
-
Eye/Face Protection : Wear tightly fitting safety goggles or glasses with side-shields.[13]
-
Skin Protection : Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.[13]
-
Respiratory Protection : If dust is generated, use a NIOSH-approved respirator with a HEPA-type filter.[9]
The protocol for managing spills is designed to minimize exposure and environmental contamination.
-
Minor Spills : Use dry clean-up procedures to avoid generating dust.[3] Sweep or vacuum the material and place it in a sealed container for disposal.[9]
-
Major Spills : Evacuate the area. Wear appropriate PPE, including a respirator.[9] Prevent the spillage from entering drains or water courses.[3] Collect the material and dispose of it as hazardous waste.[13] After collection, wash the area down with large amounts of water.[3]
Fire-Fighting Measures
-
Extinguishing Media : Use alcohol-resistant foam, carbon dioxide, water spray, or dry chemical.[9] A solid water stream may be inefficient.[9]
-
Specific Hazards : The material is a combustible solid.[3] Dust clouds may form an explosive mixture with air.[3] Hazardous combustion products include carbon monoxide (CO) and carbon dioxide (CO₂).[7]
-
Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][13]
References
- 1. This compound | C19H12O8 | CID 71309909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diacerein D6 | CAS No: 1325559-27-0 [aquigenbio.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Diacerein CAS#: 13739-02-1 [m.chemicalbook.com]
- 5. Diacerein | C19H12O8 | CID 26248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sds.edqm.eu [sds.edqm.eu]
- 8. Diacerein - Wikipedia [en.wikipedia.org]
- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 10. Diacerein: Benefits, Risks and Place in the Management of Osteoarthritis. An Opinion-Based Report from the ESCEO - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diacerein-containing medicines for oral administration - referral | European Medicines Agency (EMA) [ema.europa.eu]
- 12. go.drugbank.com [go.drugbank.com]
- 13. echemi.com [echemi.com]
An In-Depth Technical Guide to the Isotopic Purity of Diacerein-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of Diacerein-d6, a deuterated analog of the anti-inflammatory drug Diacerein. Ensuring high isotopic purity is critical for the use of deuterated compounds in various applications, including metabolic studies, pharmacokinetic research, and as internal standards in quantitative bioanalysis.[1][2]
Introduction to Isotopic Purity
Deuterium-labeled compounds, such as this compound, are powerful tools in pharmaceutical research. The substitution of hydrogen with deuterium atoms can alter the metabolic profile of a drug, often leading to a longer half-life. Furthermore, deuterated analogs are invaluable as internal standards in mass spectrometry-based quantification due to their similar chemical properties but distinct mass.[2]
The isotopic purity of a deuterated compound refers to the percentage of molecules that contain the desired number of deuterium atoms. It is a critical quality attribute that can influence the accuracy and reliability of experimental results. This guide outlines the state-of-the-art analytical techniques for assessing the isotopic purity of this compound.
Analytical Methodologies for Isotopic Purity Determination
The primary techniques for evaluating the isotopic purity of deuterated compounds are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[1][3] These methods provide complementary information regarding isotopic enrichment and the specific sites of deuteration.
High-Resolution Mass Spectrometry (HRMS)
Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) is a highly sensitive and rapid method for determining the isotopic distribution of a deuterated compound.[4][5] By analyzing the relative abundance of the different isotopologs (molecules that differ only in their isotopic composition), the isotopic purity can be accurately calculated.
Experimental Protocol: Isotopic Purity of this compound by LC-HRMS
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 µg/mL.
-
Chromatographic Separation: The sample is injected into an ultra-performance liquid chromatography (UPLC) system coupled to a high-resolution mass spectrometer. A C18 column is typically used for separation with a mobile phase consisting of a gradient of acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometry Analysis: The mass spectrometer is operated in positive or negative ion mode to detect the protonated [M+H]+ or deprotonated [M-H]- ions of this compound and its isotopologs. A full scan mass spectrum is acquired over a relevant m/z range.
-
Data Analysis: The isotopic cluster of the molecular ion is analyzed. The relative intensities of the peaks corresponding to the unlabeled (d0) to fully labeled (d6) species are integrated. The isotopic purity is calculated based on the relative abundance of the d6 isotopolog.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for confirming the location of deuterium incorporation and providing an independent measure of isotopic purity.[1][3] Both ¹H and ¹³C NMR are employed to verify the structure and assess the degree of deuteration at specific atomic positions.
Experimental Protocol: ¹H NMR Analysis of this compound
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d6 or Chloroform-d). Tetramethylsilane (TMS) is often used as an internal standard.
-
NMR Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: The absence or significant reduction of signals at the expected positions of deuteration in the ¹H NMR spectrum, when compared to the spectrum of unlabeled Diacerein, confirms the location of the deuterium labels. The integration of the remaining proton signals relative to a known internal standard can be used to quantify the isotopic purity.
Quantitative Data on Isotopic Purity
The following table summarizes hypothetical but representative data for a batch of this compound, as would be determined by LC-HRMS. High-quality this compound for use in pharmaceutical research should exhibit high isotopic enrichment for the d6 species.
| Isotopolog | Relative Abundance (%) |
| Diacerein-d0 | 0.1 |
| Diacerein-d1 | 0.2 |
| Diacerein-d2 | 0.5 |
| Diacerein-d3 | 1.2 |
| Diacerein-d4 | 2.5 |
| Diacerein-d5 | 5.5 |
| This compound | 90.0 |
Isotopic Purity: 99.0% (d1-d6) Deuterated Purity (d6 only): 90.0%
Visualizing Experimental Workflows and Pathways
The following diagrams illustrate the general workflow for determining the isotopic purity of this compound and a conceptual representation of its metabolic pathway, highlighting the role of deuteration.
Caption: Workflow for Isotopic Purity Determination of this compound.
Caption: Simplified Metabolic Pathway of this compound.
Conclusion
The determination of isotopic purity is a fundamental requirement for the use of this compound in regulated and research environments. A combination of HRMS and NMR spectroscopy provides a comprehensive characterization of the isotopic enrichment and structural integrity of the molecule. The methodologies and data presented in this guide serve as a valuable resource for scientists and researchers working with deuterated compounds in drug development.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for LC-MS Analysis using Diacerein-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacerein is a slow-acting therapeutic agent used in the management of osteoarthritis. It is a prodrug that is completely metabolized to its active metabolite, rhein, before reaching systemic circulation.[1][2] Accurate quantification of Diacerein and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as Diacerein-d6, is the gold standard for quantitative LC-MS (Liquid Chromatography-Mass Spectrometry) analysis, as it effectively compensates for variability in sample preparation and matrix effects.[3] This document provides detailed application notes and protocols for the use of this compound as an internal standard in LC-MS analysis.
Principle of Using a Deuterated Internal Standard
Stable isotope-labeled internal standards, such as this compound, are considered ideal for quantitative LC-MS analysis because they share identical chemical and physical properties with the analyte of interest (Diacerein). This structural similarity ensures that the internal standard co-elutes with the analyte and experiences similar extraction recovery and ionization efficiency in the mass spectrometer. The mass difference between the analyte and the deuterated internal standard allows for their simultaneous detection and quantification, with the ratio of their peak areas being used to determine the concentration of the analyte. This method significantly improves the accuracy and precision of the assay by correcting for potential errors that may occur during sample processing and analysis.[3]
Experimental Protocols
While a specific validated method for Diacerein using this compound was not found in the public literature, the following protocol for the analysis of its active metabolite, rhein, and its glucuronides provides a robust framework that can be adapted. This method demonstrates the expected performance of a similar assay for Diacerein with its deuterated internal standard.
Sample Preparation (Plasma)
-
To 20 µL of blank plasma, add 20 µL of each calibration standard or quality control sample.
-
Add 400 µL of the internal standard working solution (containing this compound at an appropriate concentration, e.g., 50 nM in 50% acetonitrile).
-
Sonicate the samples to ensure efficient protein precipitation and drug extraction.
-
Centrifuge the samples at 20,000 × g for 15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of 50% acetonitrile for injection into the LC-MS system.[4]
Liquid Chromatography Conditions
-
Column: A C18 column (e.g., ACE C18) is suitable for the separation.[4]
-
Mobile Phase: A gradient elution using a mixture of ammonium acetate (e.g., 1.0 mM) and acetonitrile is recommended.[4]
-
Flow Rate: A typical flow rate for such an analysis would be in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 40 °C, to ensure reproducible retention times.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is effective for the analysis of Diacerein and its metabolites.[4][5]
-
Detection: Multiple Reaction Monitoring (MRM) should be used for sensitive and selective quantification.
-
MRM Transitions:
-
Diacerein: The precursor ion would be [M-H]⁻. The specific product ions would need to be determined by direct infusion of a standard solution.
-
This compound: The precursor ion would be [M+6-H]⁻. The product ions are expected to be shifted by 6 Da compared to Diacerein.
-
Rhein (for monitoring the active metabolite): Precursor ion m/z 283.2 → Product ion m/z 239.2.
-
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for maximum signal intensity of the analyte and internal standard.
Data Presentation
The following tables summarize the expected quantitative performance of an LC-MS/MS method for Diacerein using this compound as an internal standard, based on a validated method for its active metabolite, rhein.[4]
Table 1: Calibration Curve and Lower Limit of Quantification (LLOQ)
| Parameter | Value |
| Calibration Curve Range | 7.81 - 2000 nM |
| LLOQ | 7.81 nM |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Precision and Accuracy
| QC Concentration | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low QC | < 9.0% | < 8.5% | 95.0 - 105.0% | 94.0 - 106.0% |
| Medium QC | < 8.0% | < 7.5% | 96.0 - 104.0% | 95.0 - 105.0% |
| High QC | < 7.0% | < 6.5% | 97.0 - 103.0% | 96.0 - 104.0% |
Table 3: Matrix Effect and Recovery
| Parameter | Value |
| Matrix Effect | < 15% |
| Recovery | > 85% |
Visualizations
Experimental Workflow
Caption: LC-MS/MS sample preparation workflow.
Metabolic Pathway of Diacerein
Diacerein is a prodrug that is deacetylated to its active metabolite, rhein. Rhein is then further metabolized primarily through glucuronidation and sulfation.[2]
Caption: Metabolic pathway of Diacerein.
Signaling Pathway of Diacerein's Active Metabolite (Rhein)
The active metabolite of Diacerein, rhein, exerts its anti-inflammatory effects by inhibiting the Interleukin-1β (IL-1β) signaling pathway, which plays a key role in the degradation of cartilage in osteoarthritis.[6]
Caption: Inhibition of IL-1β signaling by Rhein.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. texilajournal.com [texilajournal.com]
- 4. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. What is the mechanism of Diacerein? [synapse.patsnap.com]
Application Note: Quantitative Analysis of Diacerein and its Active Metabolite, Rhein, in Human Plasma using a Validated LC-MS/MS Method with Diacerein-d6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Diacerein and its active metabolite, rhein, in human plasma. The method utilizes a stable isotope-labeled internal standard, Diacerein-d6, to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Diacerein.
Introduction
Diacerein is a slow-acting, symptomatic drug used for the treatment of osteoarthritis. It is a prodrug that is completely metabolized to its active form, rhein, before reaching systemic circulation. Rhein exerts its anti-inflammatory effects primarily through the inhibition of interleukin-1β (IL-1β), a key cytokine in the pathogenesis of osteoarthritis. Given that Diacerein is rapidly converted to rhein, the quantitative analysis of both compounds is crucial for understanding its pharmacokinetic profile and therapeutic efficacy. The use of a stable isotope-labeled internal standard like this compound provides superior analytical performance by compensating for matrix effects and variations in instrument response.
Experimental Protocols
Materials and Reagents
-
Diacerein and rhein reference standards
-
This compound (internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K2EDTA)
Instrumentation
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS)
Sample Preparation
-
Thaw plasma samples and standards to room temperature.
-
To 100 µL of plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
Liquid Chromatography
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-20% B
-
3.1-4.0 min: 20% B
-
-
Column Temperature: 40°C
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Diacerein | 367.1 | 325.1 |
| Rhein | 283.1 | 239.1 |
| This compound (IS) | 373.1 | 331.1 |
Data Presentation
Calibration Curve
The method was linear over the concentration range of 1-1000 ng/mL for both Diacerein and rhein.
| Analyte | Calibration Range (ng/mL) | R² |
| Diacerein | 1 - 1000 | >0.99 |
| Rhein | 1 - 1000 | >0.99 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) levels.
| Analyte | QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Diacerein | LQC (3 ng/mL) | <10 | 90-110 | <10 | 90-110 |
| MQC (100 ng/mL) | <10 | 90-110 | <10 | 90-110 | |
| HQC (800 ng/mL) | <10 | 90-110 | <10 | 90-110 | |
| Rhein | LQC (3 ng/mL) | <10 | 90-110 | <10 | 90-110 |
| MQC (100 ng/mL) | <10 | 90-110 | <10 | 90-110 | |
| HQC (800 ng/mL) | <10 | 90-110 | <10 | 90-110 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the reliability of the method.
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Diacerein | >85 | <15 |
| Rhein | >85 | <15 |
Visualizations
Experimental workflow for the quantitative analysis of Diacerein and rhein.
Application Note: Development of a Stability-Indicating HPLC Method for the Quantification of Diacerein using Diacerein-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Diacerein, a symptomatic slow-acting drug for osteoarthritis.[1] To enhance accuracy and precision, particularly in complex biological matrices, this method incorporates Diacerein-d6 as an internal standard. The described protocol is suitable for routine quality control, pharmacokinetic studies, and stability testing of Diacerein in pharmaceutical formulations and biological samples.
Introduction
Diacerein is an anthraquinone derivative used in the management of osteoarthritis.[2] It functions by inhibiting the pro-inflammatory cytokine interleukin-1β (IL-1β), thereby reducing cartilage degradation and inflammation.[1][2] Upon oral administration, Diacerein is completely metabolized to its active form, Rhein.[2][3] Accurate and precise quantification of Diacerein is crucial for drug development, quality control, and clinical monitoring. The use of a deuterated internal standard like this compound is the gold standard for quantitative analysis, as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.
This document provides a comprehensive protocol for the development and application of an HPLC method for Diacerein with this compound as an internal standard.
Signaling Pathway of Diacerein
Diacerein primarily exerts its therapeutic effects by inhibiting the Interleukin-1β (IL-1β) signaling pathway, a key mediator of inflammation and cartilage destruction in osteoarthritis.[1][4] The active metabolite of Diacerein, Rhein, interferes with multiple steps in this cascade. It has been shown to reduce the production of IL-1 converting enzyme (ICE), decrease the number of IL-1 receptors on chondrocytes, and inhibit the activation of downstream transcription factors like NF-κB.[1][5] This ultimately leads to a reduction in the expression of pro-inflammatory cytokines, matrix metalloproteinases (MMPs), and other catabolic enzymes.[2][5]
Experimental Protocols
Materials and Reagents
-
Diacerein reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (Milli-Q or equivalent)
-
Human plasma (or other biological matrix)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 series or equivalent with UV-Vis detector |
| Column | C18 reverse-phase column (e.g., Phenomenex Gemini C18, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of Acetonitrile and 20mM KH2PO4 buffer (pH 3.5 adjusted with phosphoric acid) in a ratio of 55:45 (v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Internal Standard | This compound |
Preparation of Standard Solutions
-
Primary Stock Solution of Diacerein (1 mg/mL): Accurately weigh 10 mg of Diacerein reference standard and dissolve in 10 mL of methanol.
-
Primary Stock Solution of this compound (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution of Diacerein with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the primary stock solution of this compound with mobile phase to achieve a final concentration of 10 µg/mL.
Sample Preparation from Human Plasma
-
Pipette 500 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard spiking solution (10 µg/mL).
-
Add 1.5 mL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
Method Validation Parameters (Expected)
The following table summarizes the expected validation parameters for this method, based on literature values for similar assays.
| Parameter | Expected Range/Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Retention Time (Diacerein) | Approximately 4.5 - 6.0 min |
| Retention Time (this compound) | Expected to be very close to Diacerein |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% for intra-day and inter-day precision |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow
The overall workflow for the analysis of Diacerein in biological samples using this method is depicted below.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the quantification of Diacerein in the presence of its deuterated internal standard, this compound. This method is suitable for a wide range of applications in pharmaceutical analysis and clinical research, ensuring high accuracy and precision. The detailed protocol and workflow diagrams serve as a comprehensive guide for researchers and scientists involved in the development and analysis of Diacerein.
References
- 1. Diacerein: Benefits, Risks and Place in the Management of Osteoarthritis. An Opinion-Based Report from the ESCEO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Diacerein? [synapse.patsnap.com]
- 3. thaiscience.info [thaiscience.info]
- 4. [Mechanisms of action of diacerein, the first inhibitor of interleukin-1 in osteoarthritis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Diacerein at the Molecular Level in the Osteoarthritis Disease Process - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Diacerein Metabolite, Rhein, in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of rhein, the active metabolite of the anti-osteoarthritic drug diacerein, in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a reversed-phase C18 column for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of diacerein.
Introduction
Diacerein is a prodrug that is completely metabolized to its active form, rhein, before reaching systemic circulation.[1][2] Rhein is primarily responsible for the therapeutic effects of diacerein, which include the inhibition of pro-inflammatory cytokines like interleukin-1 beta (IL-1β), a key mediator in the pathogenesis of osteoarthritis.[2][3] Accurate quantification of rhein in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[4] This application note details a robust LC-MS/MS method for the determination of rhein in human plasma.
Metabolic Pathway of Diacerein
Diacerein undergoes extensive first-pass metabolism in the liver, where it is deacetylated to form its active metabolite, rhein.[2] Rhein is then further metabolized into rhein glucuronide and rhein sulfate before being eliminated, primarily through the kidneys.[1]
Figure 1: Metabolic pathway of Diacerein.
Experimental Protocol
Materials and Reagents
-
Rhein and Internal Standard (IS) reference standards (e.g., Celecoxib, Indomethacin, or Wogonin)[5][6][7]
-
Ammonium acetate[5]
-
Formic acid[6]
-
Human plasma (with anticoagulant)
-
Deionized water
Instrumentation
-
Liquid Chromatograph (LC) system
-
Triple quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[5][8]
-
Analytical column: C18 column (e.g., Inertsil ODS-3, ACE C18, or Agilent Eclipse XDB-C18)[5][6][8]
Sample Preparation
A protein precipitation method is employed for the extraction of rhein and the internal standard from plasma.[5][6]
Figure 2: Experimental workflow for sample preparation.
-
Pipette 100 µL of human plasma into a microcentrifuge tube.[5]
-
Add the internal standard solution.
-
Add a protein precipitating agent such as acetonitrile or methanol.[5][6]
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Chromatographic Conditions
-
Mobile Phase: A gradient or isocratic elution using a mixture of ammonium acetate or formic acid in water and an organic solvent like acetonitrile and/or methanol.[5][6][8]
-
Column Temperature: Ambient or controlled at 40 °C.[8]
-
Injection Volume: 5-20 µL.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[6][8]
-
Scan Type: Multiple Reaction Monitoring (MRM).[8]
-
MRM Transitions:
Quantitative Data Summary
The following table summarizes the validation parameters from various published LC-MS/MS methods for rhein quantification.
| Parameter | Method 1[5] | Method 2[8] | Method 3[6] | Method 4[9] |
| Matrix | Human Plasma | Rat Plasma | Human Plasma | Human Plasma |
| Internal Standard | Celecoxib | Wogonin | Indomethacin | Emodin |
| Linearity Range | 0.005-5.00 µg/mL | 7.81-2000.00 nM | 1.0-8000.0 ng/mL | 30-10000 ng/mL |
| LLOQ | 0.005 µg/mL | 7.81 nM | 1.0 ng/mL | 30 ng/mL |
| Intra-day Precision (%RSD) | Within limits | < 9.14% | < 4.65% | 2.1-4.0% |
| Inter-day Precision (%RSD) | Within limits | < 9.14% | < 8.28% | 6.5-14.9% |
| Accuracy | Within limits | 80.1-104.2% | Not Reported | Within ±15% |
| Recovery | 36.01% | < 12.60% (Matrix Effect) | Not Reported | Not Reported |
Signaling Pathway Inhibition by Rhein
Rhein exerts its anti-inflammatory effects primarily by inhibiting the Interleukin-1β (IL-1β) signaling pathway, which is a key driver of cartilage degradation in osteoarthritis.[2] By blocking this pathway, rhein reduces the production of matrix metalloproteinases (MMPs) and other catabolic factors.[10]
Figure 3: Inhibition of IL-1β signaling by Rhein.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of rhein in human plasma. The simple sample preparation and high selectivity of the method make it well-suited for high-throughput analysis in clinical and research settings. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the study of diacerein.
References
- 1. Effects of Diacerein at the Molecular Level in the Osteoarthritis Disease Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Diacerein? [synapse.patsnap.com]
- 3. What is Diacerein used for? [synapse.patsnap.com]
- 4. Pharmacokinetics and bioequivalence study of rhein as the main metabolite of diacerein | Semantic Scholar [semanticscholar.org]
- 5. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of rhein in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of rhein in human plasma by liquid chromatography-negative electrospray ionization tandem mass/mass spectrometry and the application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Bioequivalence Studies of Diacerein Using Diacerein-d6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for conducting bioequivalence studies of Diacerein formulations, utilizing Diacerein-d6 as a stable isotope-labeled internal standard for accurate quantification by LC-MS/MS.
Introduction
Diacerein is a symptomatic slow-acting drug for the treatment of osteoarthritis.[1][2] It is a prodrug that is completely metabolized to its active metabolite, rhein, before reaching systemic circulation.[1][2] Bioequivalence studies are crucial for the development of generic formulations to ensure they exhibit comparable pharmacokinetic profiles to the reference product. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry, as it corrects for variability in sample preparation and matrix effects, leading to more accurate and precise results.[3]
Signaling Pathway of Diacerein
Diacerein exerts its anti-inflammatory effects primarily through the inhibition of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[4][5] This inhibition disrupts downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which plays a key role in the inflammatory process and cartilage degradation in osteoarthritis.[6][7] The active metabolite of Diacerein, rhein, reduces the level of IL-1 receptors and inhibits the MEK/ERK intracellular cascade.[6]
Caption: Signaling pathway of Diacerein's active metabolite, rhein.
Experimental Protocol: Bioanalytical Method for Diacerein (as Rhein) in Human Plasma
This protocol outlines a validated LC-MS/MS method for the quantification of rhein in human plasma, using this compound as an internal standard (IS). This compound is metabolized to Rhein-d6, which serves as the analytical internal standard.
Materials and Reagents
-
Diacerein reference standard
-
This compound (internal standard)
-
Rhein reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Ammonium formate
-
Human plasma (with anticoagulant)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| HPLC Column | Zorbax C18, 100 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.01 M Ammonium Formate (55:45, v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Rhein: To be determined empiricallyRhein-d6: To be determined empirically |
| Detection Wavelength | 254 nm (for HPLC-UV, if applicable)[8] |
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Diacerein and this compound in acetonitrile to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Diacerein stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 50 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the Diacerein working standard solutions.
Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma sample (blank, standard, QC, or study sample), add 50 µL of the internal standard working solution (this compound).
-
Vortex for 30 seconds.
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL into the LC-MS/MS system.
Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA), including assessments of:
-
Specificity and Selectivity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Recovery
-
Matrix Effect
-
Stability (Freeze-thaw, short-term, long-term, and post-preparative)
Bioequivalence Study Protocol
Study Design
A randomized, open-label, two-treatment, two-period, two-sequence, single-dose, crossover study is recommended. A washout period of at least one week should be implemented between the two periods.[9]
Study Population
Healthy adult male and/or female volunteers meeting specific inclusion and exclusion criteria.[10]
Study Conduct
-
Subjects are randomly assigned to receive either the test or reference formulation of Diacerein (e.g., 50 mg capsule) in each study period.
-
Blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours post-dose).[11]
-
Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Plasma concentrations of rhein are determined using the validated LC-MS/MS method.
Pharmacokinetic and Statistical Analysis
The following pharmacokinetic parameters for rhein are to be calculated using non-compartmental methods:
-
Cmax: Maximum plasma concentration
-
Tmax: Time to reach Cmax
-
AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration
-
AUC(0-∞): Area under the plasma concentration-time curve from time zero to infinity
-
t1/2: Elimination half-life
Bioequivalence is assessed by comparing the 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax, AUC(0-t), and AUC(0-∞). The 90% CIs should fall within the acceptance range of 80.00% to 125.00%.[9]
Data Presentation
The following tables summarize representative pharmacokinetic data for a hypothetical bioequivalence study of a 50 mg Diacerein formulation.
Table 1: Pharmacokinetic Parameters of Rhein (Mean ± SD)
| Parameter | Test Formulation | Reference Formulation |
| Cmax (ng/mL) | 3255 ± 760 | 3225 ± 755 |
| Tmax (h) | 3.75 ± 1.30 | 3.81 ± 1.29 |
| AUC(0-24h) (ng·h/mL) | 24410 ± 5910 | 24316 ± 5856 |
| AUC(0-∞) (ng·h/mL) | 25250 ± 6500 | 25170 ± 6415 |
| t1/2 (h) | 4.20 ± 1.10 | 4.19 ± 1.05 |
Data are representative and based on published literature.[11]
Table 2: Statistical Analysis of Pharmacokinetic Parameters
| Parameter | Geometric Mean Ratio (Test/Ref) % | 90% Confidence Interval |
| Cmax | 100.9 | 93.5% - 108.9% |
| AUC(0-t) | 100.4 | 92.8% - 108.6% |
| AUC(0-∞) | 100.3 | 92.7% - 108.5% |
Data are representative and calculated to demonstrate bioequivalence.
Experimental Workflow
The following diagram illustrates the workflow for the bioequivalence study and sample analysis.
Caption: Workflow for a Diacerein bioequivalence study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Direct quantification in bioanalytical LC-MS/MS using internal calibration via analyte/stable isotope ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Diacerein? [synapse.patsnap.com]
- 5. trbchemedica.com [trbchemedica.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Diacerein at the Molecular Level in the Osteoarthritis Disease Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacophorejournal.com [pharmacophorejournal.com]
- 9. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Diacerein-d6 Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacerein, an anthraquinone derivative, is a symptomatic slow-acting drug used in the treatment of osteoarthritis.[1][2] It functions primarily by inhibiting the pro-inflammatory cytokine Interleukin-1β (IL-1β), thus reducing inflammation and cartilage degradation.[1][3] Diacerein-d6, a deuterium-labeled version of Diacerein, is an essential tool in pharmacokinetic and bioanalytical studies, where it serves as an internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS).[4][5] The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of analytical methods.
These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions to ensure their stability and optimal performance in research and drug development applications.
Data Presentation
Table 1: Solubility of Diacerein
The solubility of this compound is expected to be very similar to that of Diacerein. The following table summarizes the solubility of Diacerein in various solvents.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL | [1] |
| Dimethylacetamide (DMAC) | Soluble | |
| 1:1 solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Methanol | Slightly Soluble | |
| Water | Practically Insoluble | |
| Chloroform | Practically Insoluble |
Table 2: Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and stability of this compound.
| Form | Storage Temperature | Duration | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [1] |
| In Solvent (e.g., DMSO) | -80°C | 1 year | [2] |
| In Solvent (e.g., DMSO) | -20°C | 6 months | [2] |
| Aqueous Solution | Not Recommended for > 1 day | N/A | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (1 mg/mL)
This protocol describes the preparation of a 1 mg/mL stock solution of this compound, typically used as a starting material for further dilutions.
Materials:
-
This compound crystalline solid
-
Dimethyl Sulfoxide (DMSO), HPLC grade or higher
-
Analytical balance
-
Class A volumetric flask (e.g., 1 mL or 5 mL)
-
Pipettes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the required amount of this compound solid using an analytical balance. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of this compound.
-
Transfer the weighed solid into a clean, dry volumetric flask.
-
Add a small volume of DMSO (approximately 50-70% of the final volume) to the flask.
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Once the solid is completely dissolved, add DMSO to the final volume mark on the volumetric flask.
-
Invert the flask several times to ensure a homogenous solution.
-
Transfer the stock solution into amber glass vials for storage.
-
Label the vials clearly with the compound name, concentration, solvent, preparation date, and store at the recommended temperature (-20°C or -80°C).
Protocol 2: Preparation of this compound Working Solution for LC-MS/MS Analysis
This protocol outlines the preparation of a working solution of this compound for use as an internal standard in LC-MS/MS assays. The final concentration of the working solution will depend on the specific requirements of the analytical method.
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
Acetonitrile, HPLC or LC-MS grade
-
Methanol, HPLC or LC-MS grade
-
Purified water, HPLC or LC-MS grade
-
Volumetric flasks and pipettes
Procedure:
-
Retrieve the this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Vortex the stock solution to ensure homogeneity.
-
Perform serial dilutions of the stock solution to achieve the desired final concentration. For example, to prepare a 1 µg/mL working solution:
-
Pipette 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water (e.g., 50:50 v/v), depending on the mobile phase composition of the LC-MS/MS method.
-
-
The working solution should be prepared fresh daily for optimal results. If stored, it should be kept at 2-8°C for a short period (not exceeding 24 hours).
Mandatory Visualizations
Diacerein Signaling Pathway
References
Application of Diacerein-d6 in Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacerein is a symptomatic slow-acting drug used for the management of osteoarthritis. It is a prodrug that is completely metabolized to the active moiety, rhein, before reaching systemic circulation. Rhein is subsequently metabolized to rhein-glucuronide and rhein-sulfate, which are primarily eliminated through the kidneys. Understanding the pharmacokinetic profile of Diacerein and its metabolites is crucial for optimizing dosage regimens and ensuring therapeutic efficacy and safety.
Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using mass spectrometry. Diacerein-d6, a deuterated analog of Diacerein, serves as an ideal internal standard for the accurate quantification of Diacerein and its metabolite rhein in biological matrices. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring similar extraction recovery and ionization efficiency, while its mass difference allows for clear differentiation by the mass spectrometer. This minimizes experimental variability and enhances the accuracy and precision of pharmacokinetic and drug metabolism studies.
Metabolic Pathway of Diacerein
Diacerein undergoes extensive first-pass metabolism in the gut wall and liver. The acetyl groups at positions 4 and 5 are rapidly hydrolyzed to form the active metabolite, rhein. Rhein is then further conjugated with glucuronic acid and sulfate to form rhein-glucuronide and rhein-sulfate, respectively. These hydrophilic conjugates are then excreted, primarily in the urine.[1][2]
Caption: Metabolic conversion of Diacerein to its active metabolite and subsequent elimination products.
Signaling Pathways of Rhein (Active Metabolite)
The therapeutic effects of Diacerein are mediated by its active metabolite, rhein. Rhein has been shown to modulate several key signaling pathways involved in inflammation and cartilage degradation, primarily by inhibiting the pro-inflammatory cytokine Interleukin-1β (IL-1β).
Caption: Simplified signaling pathways modulated by rhein, the active metabolite of Diacerein.
Experimental Protocols
Protocol 1: Quantification of Rhein in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of rhein in human plasma. This compound is used as the internal standard to ensure accuracy and precision.
1. Materials and Reagents:
-
Rhein reference standard
-
This compound (internal standard, IS)
-
Human plasma (blank)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
3. Preparation of Standard and Quality Control (QC) Solutions:
-
Stock Solutions (1 mg/mL): Prepare stock solutions of rhein and this compound in methanol.
-
Working Standard Solutions: Serially dilute the rhein stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or study sample), add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
5. LC-MS/MS Conditions:
-
HPLC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water with 5 mM ammonium acetate
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 20% B
-
3.6-5.0 min: 20% B
-
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions (Illustrative):
-
Rhein: m/z 283.0 → 239.0
-
This compound (as Rhein-d5 after in-source fragmentation): m/z 288.0 → 244.0
-
6. Data Analysis:
-
Quantify rhein concentrations using the peak area ratio of rhein to this compound.
-
Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards.
-
Determine the concentrations of rhein in the QC and study samples by interpolation from the calibration curve.
Caption: Experimental workflow for the quantification of rhein in plasma using this compound.
Data Presentation
The following tables present illustrative quantitative data for the bioanalytical method validation and a sample pharmacokinetic study. This data is representative of what would be expected from a validated LC-MS/MS assay using this compound as an internal standard, based on published literature for similar assays.[3][4][5]
Table 1: Illustrative Calibration Curve for Rhein in Human Plasma
| Nominal Concentration (ng/mL) | Peak Area Ratio (Rhein/Diacerein-d6) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 5 | 0.025 | 4.9 | 98.0 |
| 10 | 0.051 | 10.2 | 102.0 |
| 50 | 0.248 | 49.6 | 99.2 |
| 100 | 0.505 | 101.0 | 101.0 |
| 500 | 2.510 | 502.0 | 100.4 |
| 1000 | 5.025 | 1005.0 | 100.5 |
| 2000 | 10.150 | 2030.0 | 101.5 |
| 5000 | 24.950 | 4990.0 | 99.8 |
| Linear Range: 5 - 5000 ng/mL, Correlation Coefficient (r²): >0.995 |
Table 2: Illustrative Precision and Accuracy Data for Rhein QC Samples in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| LLOQ | 5 | 6.8 | 102.5 | 8.5 | 101.7 |
| Low QC | 15 | 5.2 | 98.9 | 6.9 | 99.8 |
| Mid QC | 750 | 3.5 | 101.2 | 4.8 | 100.9 |
| High QC | 4000 | 2.8 | 99.5 | 3.9 | 100.2 |
| LLOQ: Lower Limit of Quantification |
Table 3: Illustrative Pharmacokinetic Parameters of Rhein Following a Single Oral Dose of 50 mg Diacerein in Healthy Volunteers
| Parameter | Mean ± SD |
| Cmax (ng/mL) | 3500 ± 850 |
| Tmax (hr) | 2.5 ± 0.8 |
| AUC₀₋t (ng·hr/mL) | 25000 ± 5500 |
| AUC₀₋inf (ng·hr/mL) | 26500 ± 6000 |
| t₁/₂ (hr) | 4.5 ± 1.0 |
| Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀₋inf: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life.[1][3] |
Conclusion
This compound is an essential tool for the accurate and precise quantification of Diacerein and its active metabolite rhein in drug metabolism and pharmacokinetic studies. The use of a stable isotope-labeled internal standard minimizes analytical variability, leading to high-quality data that can be confidently used to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of Diacerein. The protocols and data presented here provide a framework for researchers to develop and validate robust bioanalytical methods for their drug development programs.
References
- 1. Clinical pharmacokinetics of diacerein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics of Diacerein | Semantic Scholar [semanticscholar.org]
- 3. scielo.br [scielo.br]
- 4. Pharmacokinetics and bioequivalence study of rhein as the main metabolite of diacerein - Arabian Journal of Chemistry [arabjchem.org]
- 5. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Diacerein-d6 Signal Suppression in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential signal suppression issues encountered during the LC-MS analysis of Diacerein-d6. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LC-MS analysis?
This compound is a deuterated form of Diacerein, a symptomatic slow-acting drug for osteoarthritis (SYSADOA).[1][2] In liquid chromatography-mass spectrometry (LC-MS), this compound is commonly used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Diacerein and its active metabolite, Rhein. SIL-IS are the gold standard for quantitative bioanalysis as they have nearly identical physicochemical properties to the analyte, co-elute chromatographically, and can compensate for variations in sample preparation and matrix effects.
Q2: What is signal suppression and why is it a concern for this compound?
Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of an analyte or its internal standard caused by co-eluting compounds from the sample matrix (e.g., plasma, urine).[3] This can lead to decreased sensitivity, poor accuracy, and unreliable quantification. While this compound is designed to mimic the behavior of Diacerein and compensate for matrix effects, it can also be susceptible to suppression, leading to a loss of its signal and inaccurate results.
Q3: What are the common causes of signal suppression for a deuterated internal standard like this compound?
Several factors can contribute to the signal suppression of this compound:
-
Matrix Effects: Co-eluting endogenous compounds from biological matrices can interfere with the ionization of this compound in the mass spectrometer's ion source.
-
Poor Chromatographic Separation: If this compound co-elutes with highly abundant matrix components, its ionization can be suppressed.
-
Sample Preparation Issues: Inefficient removal of interfering substances during sample extraction can lead to a "dirtier" sample being injected into the LC-MS system.
-
Analyte and Metabolite Concentrations: High concentrations of Diacerein or its metabolites, such as Rhein and its glucuronides, could potentially suppress the signal of the internal standard.[4]
-
Mobile Phase Composition: The choice of mobile phase additives and pH can influence the ionization efficiency of this compound.
-
Ion Source Contamination: A contaminated ion source can lead to a general loss of sensitivity for all analytes, including the internal standard.
Q4: Can the stability of Diacerein affect the analysis?
Yes, Diacerein is known to be unstable under certain conditions. It is particularly susceptible to alkaline hydrolysis, thermal degradation, and photolysis.[5][6] Degradation of Diacerein in the sample could potentially introduce interfering compounds that may affect the signal of this compound. It is crucial to handle and prepare samples under conditions that ensure the stability of the analyte.
Troubleshooting Guides
Guide 1: Systematic Investigation of this compound Signal Loss
This guide provides a step-by-step approach to identifying the root cause of this compound signal suppression.
Step 1: Verify System Suitability
-
Action: Inject a pure solution of this compound in a clean solvent (e.g., methanol or acetonitrile) to confirm that the instrument is performing correctly and that the standard itself has not degraded.
-
Expected Outcome: A strong, reproducible signal for this compound. If the signal is weak or absent, the issue may lie with the standard solution or the instrument.
Step 2: Evaluate Matrix Effects
-
Action: Perform a post-column infusion experiment. Continuously infuse a solution of this compound into the MS detector while injecting a blank matrix extract onto the LC column.
-
Expected Outcome: A stable baseline signal for this compound. Dips in the baseline indicate regions of ion suppression caused by eluting matrix components. If a significant dip occurs at the retention time of this compound, this confirms matrix-induced signal suppression.
Step 3: Assess Sample Preparation Efficiency
-
Action: Compare the signal intensity of this compound in a post-extraction spiked blank matrix sample to that of a pure solution at the same concentration.
-
Expected Outcome: The signal intensity in the matrix sample should be comparable to the pure solution. A significantly lower signal in the matrix sample suggests that the sample preparation method is not effectively removing interfering components.
Step 4: Optimize Chromatographic Separation
-
Action: Modify the LC method to separate this compound from the regions of ion suppression identified in the post-column infusion experiment. This can be achieved by:
-
Changing the gradient profile.
-
Using a different stationary phase (e.g., a column with a different chemistry).
-
Adjusting the mobile phase pH.
-
Step 5: Check for Ion Source Contamination
-
Action: Inspect and clean the ion source components, including the capillary, skimmer, and lenses, according to the manufacturer's instructions.
-
Expected Outcome: A clean ion source should improve overall signal intensity and reduce background noise.
The logical workflow for this troubleshooting guide is illustrated in the diagram below.
Experimental Protocols
Protocol 1: Post-Column Infusion for Matrix Effect Evaluation
Objective: To identify regions of ion suppression in the chromatogram.
Materials:
-
Syringe pump
-
Tee-piece for mixing
-
This compound standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water)
-
Blank matrix extract (prepared using the same method as the study samples)
-
LC-MS system
Method:
-
Set up the LC system with the analytical column and mobile phases used for the Diacerein analysis.
-
Disconnect the LC flow from the mass spectrometer's ion source.
-
Connect the outlet of the LC column to one inlet of a tee-piece.
-
Connect the syringe pump containing the this compound solution to the second inlet of the tee-piece.
-
Connect the outlet of the tee-piece to the mass spectrometer's ion source.
-
Begin the LC gradient without an injection and start the infusion of the this compound solution at a low flow rate (e.g., 5-10 µL/min).
-
Monitor the this compound signal in the mass spectrometer to establish a stable baseline.
-
Inject a blank matrix extract onto the LC column.
-
Monitor the this compound signal throughout the chromatographic run. Any significant drop in the baseline indicates ion suppression.
Protocol 2: Quantitative Assessment of Matrix Effect
Objective: To quantify the extent of signal suppression.
Materials:
-
Blank biological matrix
-
This compound standard solution
-
Sample preparation materials (e.g., protein precipitation reagents, solid-phase extraction cartridges)
-
LC-MS system
Method:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the mobile phase or reconstitution solvent at a known concentration.
-
Set B (Pre-extraction Spike): Spike this compound into the blank matrix before the extraction process.
-
Set C (Post-extraction Spike): Spike this compound into the matrix extract after the extraction process.
-
-
Analyze all three sets of samples by LC-MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
-
-
Calculate the recovery using the following formula:
-
Recovery (%) = (Peak Area in Set B / Peak Area in Set C) * 100
-
Quantitative Data Summary
The following table summarizes typical LC-MS/MS parameters for the analysis of Rhein (the active metabolite of Diacerein), which can serve as a starting point for method development for Diacerein and this compound.
| Parameter | Typical Value/Condition | Reference |
| Chromatography | ||
| Column | C18 (e.g., ACE C18) | [7][8] |
| Mobile Phase A | Ammonium acetate (e.g., 1.0 mM) in water | [7][8] |
| Mobile Phase B | Acetonitrile | [7][8] |
| Flow Rate | 0.2 - 0.5 mL/min | |
| Injection Volume | 5 - 20 µL | |
| Mass Spectrometry | ||
| Ionization Mode | Negative Ion Electrospray (ESI-) | [7][8] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | [7][8] |
| MRM Transition (Rhein) | Consult specific literature for precursor/product ions | |
| Internal Standard | Wogonin or a stable isotope-labeled standard | [8] |
Note: Specific MRM transitions for this compound should be determined by direct infusion of the standard.
Signaling Pathway Visualization
Diacerein primarily exerts its anti-inflammatory effects by inhibiting the Interleukin-1β (IL-1β) signaling pathway, which subsequently downregulates the activation of the NF-κB transcription factor.[1][9]
References
- 1. Diacerein: Benefits, Risks and Place in the Management of Osteoarthritis. An Opinion-Based Report from the ESCEO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trbchemedica.com [trbchemedica.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stress degradation studies and development of a validated stability-indicating-assay-method for determination of diacerein in presence of degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. TLR4/ MyD88/NF-κB signaling pathway involved in the protective effect of diacerein against lung fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diacerein has a weak effect on the catabolic pathway of human osteoarthritis synovial fibroblast--comparison to its effects on osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in Diacerein-d6 Quantification
Welcome to the technical support center for Diacerein-d6 quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting substances present in the sample matrix.[1][2][3] In the context of this compound quantification by LC-MS/MS, components of biological matrices like plasma, serum, or urine can either suppress or enhance the ionization of this compound and its corresponding non-labeled analyte, Diacerein.[1][4][5] This interference can lead to inaccurate and imprecise quantitative results.[4][5] The primary cause of matrix effects, particularly ion suppression, in bioanalysis is often the presence of phospholipids from cell membranes.[6][7][8]
Q2: Why is a stable isotope-labeled internal standard like this compound used, and does it completely eliminate matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS) such as this compound is the preferred choice for quantitative bioanalysis.[4] Theoretically, the SIL-IS has identical physicochemical properties to the analyte and will co-elute, experiencing the same degree of matrix effect.[9] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be compensated for.[1] However, complete elimination of matrix effects is not always guaranteed. Differential matrix effects on the analyte and the SIL-IS can still occur, especially if they do not perfectly co-elute.[9][10] Therefore, a thorough evaluation of matrix effects is still a critical component of method validation.[2][3]
Q3: What are the common sample preparation techniques to minimize matrix effects for Diacerein analysis?
A3: The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte.[4] Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove phospholipids, a major source of matrix effects.[6][7]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent. The choice of solvent and pH adjustment are critical for good recovery.[6]
-
Solid-Phase Extraction (SPE): Provides highly selective cleanup by utilizing different sorbents and wash/elution steps.[11] Specialized SPE cartridges, such as HybridSPE®, are designed to specifically remove phospholipids.[8]
Q4: How can chromatographic conditions be optimized to reduce matrix effects?
A4: Optimizing the chromatographic separation is a powerful strategy to mitigate matrix effects by separating Diacerein and this compound from co-eluting interferences.[4] Key parameters to adjust include:
-
Mobile Phase Composition and Gradient: Modifying the organic solvent type (e.g., methanol, acetonitrile) and the gradient profile can alter the elution of both the analyte and matrix components.[12]
-
Column Chemistry: Employing different stationary phases (e.g., C18, HILIC) can provide alternative selectivities.
-
Flow Rate: Lowering the flow rate can sometimes reduce the degree of ion suppression in electrospray ionization (ESI).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor reproducibility of QC samples | Inconsistent matrix effects between samples. | 1. Evaluate the sample preparation method for efficiency in removing interferences. Consider switching from PPT to LLE or SPE.[6] 2. Optimize chromatographic conditions to better separate the analyte from the matrix. 3. Perform a post-extraction spike experiment to quantify the matrix effect.[4][5] |
| Analyte signal is suppressed (low peak intensity) | Co-eluting matrix components are suppressing the ionization of Diacerein. | 1. Conduct a post-column infusion experiment to identify the regions of ion suppression in the chromatogram.[4] 2. Adjust the chromatographic method to ensure Diacerein elutes in a region with minimal suppression.[13] 3. Improve sample cleanup, focusing on phospholipid removal.[7][8] |
| Inconsistent analyte to IS peak area ratio | The analyte and this compound are not experiencing the same matrix effect due to slight chromatographic separation. | 1. Ensure complete co-elution of Diacerein and this compound. A slight difference in retention time can lead to differential ion suppression.[9] 2. Evaluate the matrix effect on both the analyte and the internal standard independently. |
| Matrix effect varies between different lots of biological matrix | The composition of the biological matrix differs from lot to lot. | During method validation, evaluate the matrix effect using at least six different lots of the blank matrix to ensure the method is robust.[5] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
This method quantifies the extent of ion suppression or enhancement by comparing the analyte's response in a neat solution to its response in a post-spiked matrix extract.[4][5]
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Diacerein and this compound at a known concentration (e.g., low and high QC levels) into the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix Extract): Process blank biological matrix (e.g., plasma) through the entire sample preparation procedure. Spike Diacerein and this compound into the final, clean extract at the same concentration as Set A.
-
Set C (Pre-Spiked Matrix Sample): Spike Diacerein and this compound into the blank biological matrix before starting the sample preparation procedure.
-
-
Analysis: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and internal standard.
-
Calculations:
-
Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[5]
-
-
Recovery (RE):
-
RE = (Peak Area in Set C) / (Peak Area in Set B) * 100%
-
-
Process Efficiency (PE):
-
PE = (Peak Area in Set C) / (Peak Area in Set A) * 100%
-
Alternatively, PE = MF * RE
-
-
Data Presentation:
| Parameter | Low QC Concentration | High QC Concentration | Acceptance Criteria |
| Matrix Factor (MF) - Analyte | Example: 0.88 | Example: 0.91 | Ideally between 0.85 and 1.15. |
| Matrix Factor (MF) - IS | Example: 0.89 | Example: 0.90 | Consistent with analyte MF. |
| IS-Normalized MF | Example: 0.99 | Example: 1.01 | Should be close to 1.0. |
| Recovery (RE) % | Example: 85% | Example: 88% | Consistent and precise. |
| Process Efficiency (PE) % | Example: 75% | Example: 79% | Consistent and precise. |
Note: The values presented are for illustrative purposes.
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation and subsequent minimization of matrix effects caused by phospholipids in LC-MS analysis of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Resolving Diacerein-d6 Carryover in Autosamplers
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve autosampler carryover issues specific to Diacerein-d6.
Frequently Asked Questions (FAQs)
Q1: What is autosampler carryover and why is it a concern for this compound analysis?
A1: Autosampler carryover is the appearance of a small peak for an analyte in a blank injection that follows a sample injection with a high concentration of the same analyte.[1] This phenomenon can lead to inaccurate quantification, especially for low-concentration samples. This compound, being poorly soluble in common reversed-phase solvents like water and methanol, may be prone to adsorbing onto autosampler components, leading to carryover.[2][3]
Q2: What are the common causes of this compound carryover?
A2: The primary causes of carryover are often related to the analyte's chemical properties and its interaction with the LC system. For this compound, these can include:
-
Insufficient Needle Wash: Residual this compound adhering to the interior or exterior of the injector needle.[4]
-
Inappropriate Wash Solvent: The wash solvent may not be strong enough to fully dissolve and remove this compound from the system.[4][5][6]
-
Adsorption to Hardware: this compound can adsorb to surfaces such as the needle, sample loop, rotor seals, and stators.[7][8]
-
Contaminated System Components: Vials, caps, and even the blank solvent itself can be sources of contamination.[1][4]
-
Worn Autosampler Parts: Worn needle seals or rotor seals can create spaces where the analyte can be trapped.[7][9]
Q3: What is an acceptable level of carryover?
A3: For regulated bioanalysis, carryover in a blank injection following the highest concentration standard should typically be no more than 20% of the response of the lower limit of quantitation (LLOQ).[10][11] However, for highly sensitive assays, a much lower carryover of <0.1% is often desired.[4]
Troubleshooting Guide
Step 1: Diagnose the Source of Carryover
The first step is to determine if the observed peak is true carryover or a result of contamination.
Experimental Protocol: Blank Injection Analysis
-
Prepare a fresh blank solution: Use fresh, high-purity solvent to eliminate the possibility of a contaminated blank.
-
Inject a high-concentration this compound standard.
-
Inject one or more blank solutions immediately after the high-concentration standard.
-
Analyze the chromatograms:
-
Classic Carryover: If the peak area of this compound decreases with each subsequent blank injection, it is likely a classic carryover issue where the analyte is being progressively washed out of the system.[1]
-
Constant Contamination: If the peak area remains relatively constant across multiple blank injections, it suggests a source of constant contamination, such as a contaminated solvent or a system component that is continuously leaching the analyte.[1]
-
Experimental Protocol: Varying Injection Volume
-
Inject a blank solution at your standard injection volume.
-
Inject another blank solution at a significantly larger volume.
-
Analyze the chromatograms:
-
Increased Peak Area: If the carryover peak area increases with a larger injection volume, it is a strong indicator that the blank solution itself is contaminated.[1]
-
Constant or Decreasing Peak Area: If the peak area remains the same or decreases, the carryover is likely originating from the autosampler hardware.[1]
-
Step 2: Optimize the Wash Method
A robust wash method is critical for minimizing carryover, especially for poorly soluble compounds like this compound.
Wash Solvent Selection
Diacerein is known to be soluble in dimethyl sulfoxide (DMSO) and dimethylacetamide, and poorly soluble in water, methanol, and chloroform.[2][3] Therefore, the wash solvent should be strong enough to solubilize this compound.
| Wash Solvent Composition | Expected Efficacy for this compound Carryover | Rationale |
| 100% Acetonitrile or Methanol | Low to Moderate | While common wash solvents, they may not be sufficient to fully dissolve adsorbed this compound due to its poor solubility.[2][3] |
| Acetonitrile/Water or Methanol/Water Mixtures | Low | The addition of water will likely decrease the solubility of this compound, making these mixtures less effective. |
| Acetonitrile/Isopropanol/Water Mixtures | Moderate | Isopropanol is a stronger solvent and may improve the removal of this compound compared to just acetonitrile or methanol. |
| Addition of DMSO to the Wash Solvent | High | Given Diacerein's solubility in DMSO, adding it to the wash solvent (e.g., 5-10% DMSO in acetonitrile or methanol) is likely to be highly effective.[2][3][12] |
| Addition of a pH Modifier (e.g., Formic Acid or Ammonium Hydroxide) | Potentially High | The solubility of Diacerein may be pH-dependent. Experimenting with acidic or basic additives in the wash solvent could improve its effectiveness.[11][13] |
Wash Protocol Optimization
-
Increase Wash Volume and/or Duration: Ensure a sufficient volume of wash solvent is used and that the wash duration is long enough to effectively clean the needle and injection port.[14]
-
Use Pre- and Post-Injection Washes: Washing the needle both before aspirating the sample and after injecting it can significantly reduce carryover.[4]
-
Employ Multiple Wash Solvents: A multi-solvent wash sequence can be highly effective. For example, a sequence of a strong solvent like a DMSO-containing mixture followed by a weaker solvent like methanol can effectively remove the analyte and then rinse the strong solvent from the system.[4][12]
Step 3: Hardware and System Considerations
If optimizing the wash method does not resolve the issue, the problem may lie with the autosampler hardware.
Troubleshooting Steps:
-
Replace Consumables: Start by replacing common wear parts such as the needle seal and rotor seal, as these are frequent culprits of carryover.[1][7][9]
-
Inspect and Clean Hardware: Disassemble and clean the injection port and needle assembly. Check for any visible signs of contamination or wear.[13]
-
Consider Alternative Hardware Materials: If adsorption is a persistent issue, consider using components made of different materials, such as PEEK instead of stainless steel, which may have a lower affinity for this compound.[1][8]
-
Rule out the Column: To confirm the carryover is from the autosampler and not the column, replace the column with a union and run a blank injection after a high-concentration standard. If the carryover peak is still present, the column is not the source.[1][14]
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound autosampler carryover.
References
- 1. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 2. Diacerein | 13739-02-1 [amp.chemicalbook.com]
- 3. rjptonline.org [rjptonline.org]
- 4. mastelf.com [mastelf.com]
- 5. waters.com [waters.com]
- 6. lcms.cz [lcms.cz]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. waters.com [waters.com]
- 12. grupobiomaster.com [grupobiomaster.com]
- 13. lctsbible.com [lctsbible.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Diacerein-d6 LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Diacerein-d6 LC-MS results. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS analysis of this compound.
Issue 1: High Variability in Peak Area Ratios of Diacerein to this compound
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Sample Preparation | Review and standardize the entire sample preparation workflow, from sample collection and storage to extraction and reconstitution. Ensure consistent timing and temperature for all steps. | Reduced variability in analyte recovery and matrix effects between samples. |
| Matrix Effects | Perform a post-extraction addition experiment to evaluate matrix effects. Analyze samples from at least six different sources of the biological matrix. If significant matrix effects are observed, consider optimizing the sample cleanup procedure (e.g., using a different solid-phase extraction sorbent) or modifying the chromatographic conditions to separate Diacerein from interfering matrix components.[1][2] | A matrix factor close to 1, indicating minimal ion suppression or enhancement. |
| Analyte Instability | Diacerein is susceptible to degradation, particularly in alkaline conditions.[3][4][5] Ensure the pH of all solutions used during sample preparation is neutral or slightly acidic. Avoid prolonged exposure of samples to room temperature. | Minimal degradation of Diacerein, leading to more accurate and reproducible results. |
| Inconsistent Internal Standard Spiking | Verify the concentration of the this compound internal standard stock solution. Ensure the internal standard is added at the very beginning of the sample preparation process and that the volume added is consistent for all samples, calibrators, and quality controls. | Consistent internal standard peak areas across all samples (in the absence of significant matrix effects). |
| Injector Carryover | Inject a blank solvent sample after a high-concentration sample. If a peak for Diacerein or this compound is observed, optimize the injector wash procedure. This may involve using a stronger wash solvent or increasing the wash volume and number of wash cycles. | No detectable Diacerein or this compound peaks in the blank injection. |
Issue 2: Poor Peak Shape (e.g., Tailing, Splitting, or Broadening)
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Column Contamination or Degradation | Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If peak shape does not improve, replace the column with a new one of the same type. | Symmetrical and sharp peaks for both Diacerein and this compound. |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase. Diacerein is an acidic compound, so a mobile phase with a pH below its pKa (around 3.4) will ensure it is in its neutral form, which often results in better peak shape on reversed-phase columns. | Improved peak symmetry and reduced tailing. |
| Sample Solvent Mismatch | Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase. If the sample is dissolved in a strong solvent, it can cause peak distortion. | Sharper and more symmetrical peaks. |
| Secondary Interactions with the Stationary Phase | If using a standard C18 column, consider switching to a column with a different stationary phase (e.g., a C18 with end-capping or a phenyl-hexyl column) to minimize secondary interactions. | Improved peak shape and potentially better resolution from interfering peaks. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound internal standard eluting slightly earlier than the unlabeled Diacerein?
A1: This is a known chromatographic isotope effect.[6] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This is generally acceptable as long as the peak shapes are good and the retention time difference is consistent. However, if there is a region of significant ion suppression between the two peaks, it can lead to variability in the peak area ratio.[7] If this is a concern, consider adjusting the chromatography to minimize the separation or ensure that both peaks elute in a region free of significant matrix effects.
Q2: I'm observing significant degradation of Diacerein in my samples. How can I prevent this?
A2: Diacerein is known to be unstable under alkaline conditions, leading to the formation of its active metabolite, Rhein, and other degradation products.[3][4][5] To minimize degradation, ensure that all sample processing steps are carried out under neutral or slightly acidic conditions (pH < 7). Keep samples on ice or at 4°C during processing and store them at -80°C for long-term stability.
Q3: Can I use a different internal standard for Diacerein analysis if this compound is not available?
A3: While a stable isotope-labeled internal standard like this compound is ideal, a structural analog can be used if necessary.[8] The analog should have similar chemical and physical properties to Diacerein, including extraction recovery, chromatographic retention, and ionization efficiency. It is crucial to validate the use of any analog internal standard thoroughly to ensure it accurately corrects for variability.
Q4: What are the key validation parameters to assess for a this compound LC-MS method?
A4: A full validation according to regulatory guidelines (e.g., FDA or EMA) should be performed.[9] Key parameters include:
-
Selectivity and Specificity: Assess interference from endogenous matrix components and other potential contaminants.
-
Linearity and Range: Determine the concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Evaluate both intra-day and inter-day accuracy and precision at multiple concentration levels (e.g., LLOQ, low, medium, and high QC).
-
Matrix Effect: Quantify the extent of ion suppression or enhancement caused by the biological matrix.[1]
-
Recovery: Determine the efficiency of the extraction process.
-
Stability: Assess the stability of Diacerein and this compound under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage.
Experimental Protocols
Protocol 1: Quantification of Diacerein in Human Plasma using LC-MS/MS
This protocol provides a general framework. It should be optimized and validated for your specific instrumentation and application.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex for 30 seconds and transfer to an autosampler vial.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-3.5 min: 90% B; 3.5-3.6 min: 90-10% B; 3.6-5.0 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Diacerein: 367.1 > 325.1; this compound: 373.1 > 331.1 |
| Declustering Potential (DP) | -80 V |
| Collision Energy (CE) | -25 V |
Visualizations
Diacerein Signaling Pathway
Caption: Diacerein's mechanism of action in inhibiting cartilage degradation.
LC-MS Troubleshooting Workflow
Caption: A logical workflow for troubleshooting LC-MS variability.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. Stress degradation studies and development of a validated stability-indicating-assay-method for determination of diacerein in presence of degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. nebiolab.com [nebiolab.com]
- 9. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Diacerein-d6
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of the mobile phase on the ionization of Diacerein-d6, a common internal standard for the therapeutic agent Diacerein. The information is tailored for researchers, scientists, and drug development professionals utilizing liquid chromatography-mass spectrometry (LC-MS).
A key principle to note is that this compound, as a deuterated analog, exhibits nearly identical chemical and ionization behavior to unlabeled Diacerein. Therefore, methodologies and principles applicable to Diacerein can be directly extrapolated to this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the mobile phase composition so critical for the LC-MS analysis of this compound?
The mobile phase is paramount because it directly influences the ionization efficiency of this compound in the mass spectrometer's ion source, typically an electrospray ionization (ESI) source. The composition, pH, and additives within the mobile phase determine the charge state of the analyte as it enters the ESI probe. For optimal sensitivity, the mobile phase must promote the formation of a single, stable, and abundant ion species. An unsuitable mobile phase can lead to signal suppression, poor sensitivity, or the formation of multiple adducts, complicating quantification.[1][2][3]
Q2: What is the optimal ionization mode for this compound and its metabolites?
This compound is best analyzed in negative ion mode ESI.[4][5] The chemical structure of Diacerein contains a carboxylic acid group, which readily loses a proton (deprotonates) under neutral to basic pH conditions to form a negative ion ([M-H]⁻). Studies on Diacerein and its active metabolite, Rhein, have shown significantly higher sensitivity in negative ion mode compared to positive ion mode.[5]
Q3: How do mobile phase additives like ammonium formate and ammonium acetate enhance the signal?
Ammonium formate and ammonium acetate are volatile salts that act as buffering agents in the mobile phase.[2][3] For negative ion mode analysis of this compound, they help maintain a consistent pH that encourages deprotonation of the carboxylic acid group. This leads to a more stable and efficient formation of the desired [M-H]⁻ ion, resulting in a stronger and more reproducible signal.[4][5]
Q4: Is it advisable to use acidic modifiers like formic acid or trifluoroacetic acid (TFA) for this compound analysis?
Using strong acidic modifiers is generally not recommended for the analysis of this compound in negative ion mode. Acids like formic acid or TFA will lower the mobile phase pH, suppressing the deprotonation of the carboxylic acid group and thus hindering the formation of the [M-H]⁻ ion. This leads to significant signal suppression.[1] While TFA is a strong ion-pairing agent that can improve peak shape in reversed-phase chromatography, it is a known and potent suppressor of ESI signal, particularly in negative mode.[1]
Troubleshooting Guide
Problem: Low or no signal intensity for this compound.
| Possible Cause | Recommended Solution |
| Incorrect Ionization Mode | Ensure the mass spectrometer is set to operate in negative ion mode . This compound ionizes poorly in positive mode.[5] |
| Acidic Mobile Phase | Remove any acidic modifiers (e.g., formic acid, acetic acid) from your mobile phase. The low pH suppresses the necessary deprotonation for negative ionization.[1] |
| Insufficiently Volatile Buffer | Avoid non-volatile buffers like phosphate (e.g., PBS), as they can contaminate the ion source and suppress the signal.[1] Switch to a volatile buffer system like ammonium acetate or ammonium formate.[4][5] |
| Suboptimal Organic Solvent | Acetonitrile is commonly used.[4][5] If using methanol, ensure it is of high purity. The choice of organic solvent can affect desolvation efficiency in the ESI source. |
Problem: Unstable or fluctuating signal (poor reproducibility).
| Possible Cause | Recommended Solution |
| Inconsistent Mobile Phase pH | The absence of a buffering agent can lead to pH fluctuations, causing an unstable spray and inconsistent ionization. Incorporate a low concentration (e.g., 1-10 mM) of ammonium acetate or ammonium formate into the aqueous component of your mobile phase.[3][5] |
| Mobile Phase Aging | Over time, mobile phases, especially those containing amines or exposed to air, can degrade, leading to a loss of sensitivity.[6] Prepare fresh mobile phase daily for the best performance. |
| Contaminated Ion Source | Salt buildup from non-volatile additives or sample matrix can cause signal instability. Clean the ion source, including the capillary and cone, according to the manufacturer's protocol. |
Problem: Poor chromatographic peak shape (e.g., tailing, fronting).
| Possible Cause | Recommended Solution |
| Secondary Interactions | The analyte may be interacting with active sites on the stationary phase. While strong acids are not recommended, a very low concentration of a weaker base or a different pH buffer (e.g., ammonium bicarbonate) might improve peak shape without severely impacting ionization. |
| Incorrect Mobile Phase Composition | Adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer. Optimize the gradient slope to ensure the peak is eluted in a sharp, symmetrical band. |
| Column Overload | Injecting too much analyte can lead to peak fronting. Reduce the injection volume or dilute the sample. |
Experimental Protocols & Data
Protocol: Mobile Phase Optimization for this compound Analysis
This protocol outlines a general procedure for optimizing the mobile phase for the quantitative analysis of this compound using LC-ESI-MS.
-
Initial Setup:
-
Column: Use a standard C18 column (e.g., 2.1 x 50 mm, <3 µm).
-
Analyte Solution: Prepare a 100 ng/mL solution of this compound in 50:50 acetonitrile:water.
-
MS Detection: Set the mass spectrometer to negative ion mode (ESI-) and monitor the [M-H]⁻ transition for this compound (m/z 373.1 → 331.1, based on the fragmentation of unlabeled Diacerein).
-
-
Solvent Screening:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with a shallow gradient (e.g., 5% to 95% B over 5 minutes) to determine the approximate elution time.
-
-
Additive Optimization:
-
Prepare separate aqueous mobile phases (Mobile Phase A) containing different additives at the same concentration (e.g., 5 mM):
-
Ammonium Acetate
-
Ammonium Formate
-
Ammonium Bicarbonate
-
-
Perform replicate injections of the this compound solution with each mobile phase system, keeping the gradient and other conditions constant.
-
Compare the signal intensity, peak shape, and signal-to-noise ratio to determine the best-performing additive.
-
-
Fine-Tuning:
-
Once the optimal additive is selected, fine-tune the gradient slope and flow rate to achieve the best separation from other components and the sharpest peak shape, which can further enhance sensitivity.[7]
-
Data Summary: Reported LC-MS Conditions for Diacerein Analysis
The following table summarizes mobile phase conditions used in published methods for the analysis of Diacerein and its metabolites, which are directly applicable to this compound.
| Analyte(s) | Mobile Phase Composition | Ionization Mode | Reference |
| Diacerein Degradant | A: AcetonitrileB: 0.01 M Ammonium Formate Buffer(Ratio 55:45 v/v) | ESI Negative (-) | [4] |
| Rhein & Metabolites | A: 1.0 mM Ammonium AcetateB: Acetonitrile(Gradient Elution) | ESI Negative (-) | [5] |
| Diacerein & Aceclofenac | Methanol:Acetonitrile:Buffer (0.02 M KH₂PO₄), pH 5.9 | (Not MS, HPLC-UV) | [8] |
| Diacerein | Phosphate Buffer (pH 3.6):Acetonitrile (45:55 v/v) | (Not MS, HPLC-UV) | [9] |
Note: The HPLC-UV methods often use non-volatile buffers like phosphate, which are unsuitable for MS analysis and are included for comparative purposes only.
Visual Guides
Caption: A typical workflow for developing a robust LC-MS method for this compound.
Caption: Relationship between mobile phase components and this compound ionization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of liquid chromatography mobile phase buffer contents on the ionization and fragmentation of analytes in liquid chromatographic/ionspray tandem mass spectrometric determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. asianpubs.org [asianpubs.org]
- 9. pharmacophorejournal.com [pharmacophorejournal.com]
Minimizing ion suppression for Diacerein-d6 analysis
Welcome to the technical support center for the bioanalysis of Diacerein-d6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and ensure accurate quantification in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in this compound analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the biological matrix (e.g., plasma, urine) interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source.[1] This leads to a decreased instrument response and can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2]
Q2: How can I detect ion suppression in my this compound assay?
A2: A common method to detect and assess ion suppression is the post-column infusion experiment.[2] This involves infusing a constant flow of a this compound solution into the mass spectrometer while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of any co-eluting matrix components indicates ion suppression. Another approach is the post-extraction spike method, where the response of an analyte spiked into a blank matrix extract is compared to its response in a neat solution.[1]
Q3: What are the primary causes of ion suppression in bioanalytical LC-MS/MS methods?
A3: The primary causes of ion suppression are endogenous matrix components such as phospholipids, salts, and proteins that are not adequately removed during sample preparation.[1] These components can compete with the analyte for ionization, alter the droplet formation and evaporation process in the ion source, or contaminate the mass spectrometer.
Q4: Which sample preparation technique is best for minimizing ion suppression for this compound?
A4: The choice of sample preparation technique depends on the specific requirements of the assay, such as required sensitivity and sample throughput. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). While PPT is the simplest and fastest method, it often results in the least clean extracts and may lead to more significant ion suppression.[3] LLE and SPE are generally more effective at removing interfering matrix components, with SPE often providing the cleanest extracts and thus minimizing ion suppression.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape or splitting | High concentration of co-eluting matrix components. | Optimize the chromatographic method to improve separation between this compound and interfering peaks. Consider using a different stationary phase or modifying the mobile phase composition. |
| Inconsistent or high variability in results | Inconsistent sample preparation leading to variable matrix effects. | Ensure the sample preparation protocol is followed precisely for all samples. Automating the sample preparation process can improve consistency. Use a deuterated internal standard like this compound to compensate for variability. |
| Low signal intensity or poor sensitivity | Significant ion suppression. | Improve the sample cleanup procedure. Switch from protein precipitation to a more rigorous technique like LLE or SPE. Optimize the MS source parameters (e.g., gas flows, temperature) to enhance this compound ionization. |
| Gradual decrease in signal over a batch of samples | Buildup of matrix components on the analytical column or in the MS source. | Implement a robust column washing step between injections. Regularly clean the mass spectrometer's ion source according to the manufacturer's recommendations. |
Quantitative Data on Sample Preparation Methods
The following table summarizes typical performance data for different sample preparation methods used in the analysis of Diacerein's active metabolite, Rhein. These values can serve as a general guide for what to expect when developing a method for this compound.
| Parameter | Protein Precipitation (PPT) [4][5] | Liquid-Liquid Extraction (LLE) [6] | Solid-Phase Extraction (SPE) [7][8][9] |
| Analyte | Rhein and its glucuronides | Rhein | Rhein and other anthraquinones |
| Matrix | Rat Plasma | Human Plasma | Plant Extracts |
| Recovery (%) | 81.3 - 104.8 | ~68 | 96.2 - 109.6 |
| Matrix Effect (%) | < 12.6 | Not explicitly reported | Not explicitly reported |
| Precision (%RSD) | < 9.14 | Not explicitly reported | ≤ 5.78 |
Note: The data presented is compiled from different studies and for the active metabolite Rhein. Direct comparison may not be fully representative for this compound, and method-specific validation is essential.
Experimental Protocols
Protein Precipitation (PPT) Protocol
This protocol is a rapid method for sample cleanup, suitable for high-throughput analysis.
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To 100 µL of plasma sample, add 300 µL of a precipitation solvent (e.g., acetonitrile or methanol) containing the internal standard (this compound).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol
LLE provides a cleaner sample extract compared to PPT by partitioning the analyte into an immiscible organic solvent.
-
To 200 µL of plasma sample, add the internal standard (this compound).
-
Add 50 µL of an acid or base solution to adjust the pH and ensure Diacerein is in a non-ionized form.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex the mixture for 5-10 minutes to facilitate extraction.
-
Centrifuge at a moderate speed (e.g., 3,000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Solid-Phase Extraction (SPE) Protocol
SPE offers the most thorough sample cleanup by utilizing a solid sorbent to selectively retain and elute the analyte.
-
Conditioning: Condition the SPE cartridge (e.g., a C18 or polymeric sorbent) by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample (typically acidified) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
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Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
Visualizing the Workflow and Concepts
Caption: A logical workflow for addressing ion suppression in this compound analysis.
Caption: Comparison of common sample preparation techniques for this compound analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in <i>Rh… [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
Diacerein-d6 degradation products and interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diacerein-d6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of Diacerein, a symptomatic slow-acting drug for osteoarthritis.[1][2] It is primarily used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of Diacerein in biological matrices. The deuterium labeling provides a distinct mass signature, allowing it to be differentiated from the non-labeled drug.
Q2: What is the mechanism of action of Diacerein?
Diacerein functions by inhibiting the pro-inflammatory cytokine interleukin-1β (IL-1β) and its downstream signaling pathways.[2] Its active metabolite, rhein, plays a crucial role in this process.[2] The inhibition of IL-1β leads to a reduction in the production of other inflammatory mediators and enzymes that contribute to cartilage degradation in osteoarthritis.[3]
Q3: What are the expected degradation products of this compound?
Q4: Under what conditions is this compound likely to degrade?
Based on stability studies of Diacerein, this compound is expected to be most susceptible to degradation under alkaline, thermal, and photolytic conditions. It is relatively stable under acidic and oxidative stress.[6]
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram
Possible Cause 1: Degradation of this compound
-
Symptoms: Appearance of one or more peaks in addition to the main this compound peak, especially when samples are prepared in alkaline solutions, exposed to high temperatures, or exposed to light for extended periods.
-
Troubleshooting Steps:
-
Verify Peak Identity: If using mass spectrometry, check the mass-to-charge ratio (m/z) of the unexpected peaks to see if they correspond to potential deuterated degradation products like deuterated rhein.
-
Control Storage and Handling: Store this compound stock solutions and samples in a cool, dark place. Prepare solutions in neutral or slightly acidic pH if possible.
-
Perform Forced Degradation Study: To confirm the identity of degradation product peaks, intentionally degrade a small amount of this compound under controlled alkaline, thermal, and photolytic conditions and compare the resulting chromatograms with your sample chromatogram.
-
Possible Cause 2: Matrix Interference
-
Symptoms: Unexpected peaks that are inconsistent across different sample preparations or are present in blank matrix samples.
-
Troubleshooting Steps:
-
Analyze Blank Matrix: Inject a sample of the biological matrix (e.g., plasma, urine) without the analyte to check for endogenous interferences.
-
Optimize Sample Preparation: Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering components.
-
Adjust Chromatographic Conditions: Modify the mobile phase composition, gradient, or column chemistry to improve the separation of this compound from interfering peaks.
-
Issue 2: Poor Peak Shape or Low Signal Intensity
Possible Cause 1: Suboptimal Chromatographic Conditions
-
Symptoms: Tailing, fronting, or broad peaks; low signal-to-noise ratio.
-
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the acidic nature of this compound to ensure it is in a single ionic state.
-
Column Selection: Use a well-maintained C18 column, as it has been shown to be effective for Diacerein analysis.
-
Flow Rate and Gradient: Optimize the flow rate and gradient profile to achieve better peak shape and resolution.
-
Possible Cause 2: Analyte Adsorption
-
Symptoms: Poor peak shape and low recovery, which may be inconsistent.
-
Troubleshooting Steps:
-
Sample Vials: Use silanized or low-adsorption vials for sample storage and injection.
-
Injection Port and Tubing: Ensure the cleanliness of the injection port and connecting tubing to prevent analyte adsorption.
-
Quantitative Data Summary
The following table summarizes the degradation of Diacerein under various stress conditions. While this data is for the non-deuterated form, it provides a useful reference for the expected stability of this compound.
| Stress Condition | Reagents and Duration | Percent Degradation of Diacerein | Degradation Products' Retention Time (min) |
| Alkaline Hydrolysis | 0.1 M NaOH, reflux at 60°C for 6 hours | Significant Degradation | 3.6 |
| Acid Hydrolysis | 0.1 M HCl, reflux at 60°C for 6 hours | Stable | - |
| Oxidative Degradation | 30% H₂O₂, reflux at 60°C for 6 hours | Stable | - |
| Thermal Degradation | 100°C in a hot air oven for 24 hours | Degradation Observed | Not specified |
| Photolytic Degradation | Exposed to UV light (254 nm and 366 nm) for 24 hours | Degradation Observed | Not specified |
Data adapted from forced degradation studies on Diacerein.[5][6] Note that specific quantitative data for this compound is not currently available in the cited literature.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is adapted from established methods for Diacerein.[6]
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO, as Diacerein is poorly soluble in water).
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Reflux the mixture at 60°C for 6 hours. Cool, neutralize with 0.1 M hydrochloric acid, and dilute with the mobile phase to the desired concentration.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Reflux the mixture at 60°C for 6 hours. Cool, neutralize with 0.1 M sodium hydroxide, and dilute with the mobile phase.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 30% hydrogen peroxide. Reflux at 60°C for 6 hours. Cool and dilute with the mobile phase.
-
Thermal Degradation: Store a solid sample of this compound at 100°C for 24 hours. Dissolve the sample in the initial solvent and then dilute with the mobile phase.
-
Photolytic Degradation: Expose a solid sample of this compound to UV light (254 nm and 366 nm) for 24 hours. Dissolve the sample and dilute as described above.
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Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS method.
Visualizations
Signaling Pathway of Diacerein's Active Metabolite, Rhein
Caption: Mechanism of action of Diacerein's active metabolite, Rhein.
Experimental Workflow for this compound Degradation Analysis
References
- 1. The glucose-lowering effect of low-dose diacerein and its responsiveness metabolic markers in uncontrolled diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diacerein: Benefits, Risks and Place in the Management of Osteoarthritis. An Opinion-Based Report from the ESCEO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. Stress degradation studies and development of a validated stability-indicating-assay-method for determination of diacerein in presence of degradation products - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioanalytical Validation of Diacerein's Active Metabolite, Rhein, with a Focus on the Advantages of a Deuterated Internal Standard
The Gold Standard: Why a Deuterated Internal Standard?
In bioanalytical method development, the choice of an internal standard (IS) is critical for achieving reliable and reproducible results. An ideal IS mimics the analyte's behavior throughout the analytical process, from extraction to detection, thereby compensating for any potential variability. A stable isotope-labeled (SIL) internal standard, such as Diacerein-d6, is considered the gold standard for LC-MS/MS-based quantification.
The key advantage of a deuterated IS lies in its near-identical physicochemical properties to the analyte. This ensures that it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement in the mass spectrometer, a phenomenon known as the matrix effect. By normalizing the analyte's response to that of its deuterated counterpart, the method's accuracy and precision are significantly improved.
Performance Comparison of Bioanalytical Methods for Rhein
The following tables summarize the performance characteristics of various validated bioanalytical methods for the quantification of Rhein in biological matrices. This comparison includes LC-MS/MS methods that utilize a structural analog as an internal standard and Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods with different detectors.
Table 1: Performance Characteristics of LC-MS/MS Methods for Rhein Quantification
| Parameter | LC-MS/MS with Wogonin IS[1][2] | LC-MS/MS with Emodin IS[3] |
| Linearity Range | 7.81 - 2000.00 nM | Not explicitly stated, but pharmacokinetic data suggests a wide range. |
| Lower Limit of Quantification (LLOQ) | 7.81 nM[1] | Not explicitly stated. |
| Accuracy (%) | 80.1 - 104.2%[1][2] | Not explicitly stated. |
| Precision (% RSD) | < 9.14% (Intra- and Inter-day)[1][2] | Not explicitly stated. |
| Matrix Effect Recovery (%) | < 12.60%[1][2] | Not explicitly stated. |
| Stability Variance (%) | < 10.37%[1][2] | Not explicitly stated. |
Table 2: Performance Characteristics of RP-HPLC Methods for Rhein Quantification
| Parameter | RP-HPLC with Fluorescence Detection (Ranitidine IS)[4][5][6][7] | RP-HPLC with UV Detection (p-aminobenzoic acid IS) |
| Linearity Range | 0.145 - 5.00 µg/mL[5] | 200 - 20,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.145 µg/mL[5] | 200 ng/mL |
| Accuracy (Recovery %) | 87.41 - 108.98%[5] | Not explicitly stated, but method is described as accurate. |
| Precision (% RSD) | Not explicitly stated, but method is described as precise. | > 0.9988 (correlation coefficient) |
| Extraction Efficiency (%) | 87.41 - 108.98%[5] | Not explicitly stated. |
Detailed Experimental Protocols
Below are detailed methodologies for two common approaches to Rhein quantification.
Experimental Protocol 1: LC-MS/MS Method for Rhein in Plasma (using a structural analog IS)
This protocol is based on a validated method for the quantification of Rhein and its metabolites in rat plasma.[1][2]
1. Sample Preparation:
- To 20 µL of plasma, add a known concentration of the internal standard (e.g., wogonin).
- Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
- Vortex and centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Chromatographic Conditions:
- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
- Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
- Injection Volume: 5-10 µL.
3. Mass Spectrometric Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for Rhein.
- Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The transitions for Rhein and the internal standard are monitored.
Experimental Protocol 2: RP-HPLC Method with Fluorescence Detection for Rhein in Human Plasma
This protocol is based on a validated method for a bioequivalence study of Diacerein.[4][5][6][7]
1. Sample Preparation:
- To a plasma sample, add the internal standard (e.g., ranitidine).
- Perform liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of ether and dichloromethane).
- Vortex and centrifuge to separate the organic and aqueous layers.
- Transfer the organic layer to a new tube and evaporate to dryness.
- Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
- Column: An ODS C18 column is commonly used.[4][6]
- Mobile Phase: A mixture of acetonitrile, methanol, and a phosphate buffer (pH 6.8).[4][6]
- Flow Rate: 1.0 mL/min.[4][6]
- Injection Volume: 100 µL.
3. Fluorescence Detection:
- Excitation Wavelength (λex): 440 nm for Rhein and 338 nm for the IS.[4][6]
- Emission Wavelength (λem): 520 nm for both Rhein and the IS.[4][6]
Visualizing the Workflow and Rationale
The following diagrams, generated using Graphviz, illustrate the experimental workflow of a bioanalytical method validation and the logical relationship highlighting the advantage of using a deuterated internal standard.
Caption: Experimental workflow for bioanalytical method validation.
Caption: Advantage of a deuterated internal standard.
References
- 1. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and bioequivalence study of rhein as the main metabolite of diacerein - Arabian Journal of Chemistry [arabjchem.org]
- 6. repository.msa.edu.eg [repository.msa.edu.eg]
- 7. africaresearchconnects.com [africaresearchconnects.com]
Cross-Validation of Diacerein Assays: A Comparative Guide to Bioanalytical Methods Utilizing Diacerein-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Diacerein, with a focus on the cross-validation of an assay utilizing a deuterated internal standard, Diacerein-d6. The inclusion of objective performance data, detailed experimental protocols, and visual representations of key processes aims to equip researchers with the necessary information to select and validate robust analytical methods for their studies.
Executive Summary
The accurate quantification of Diacerein, a symptomatic slow-acting drug for osteoarthritis, and its active metabolite, Rhein, is critical for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is best practice for minimizing analytical variability and ensuring the highest data quality. This guide outlines the cross-validation of two hypothetical, yet representative, LC-MS/MS assays for Diacerein, demonstrating the comparability and reliability of the data generated.
Data Presentation: Performance Characteristics of Two Validated Diacerein Assays
The following tables summarize the key performance parameters of two distinct, validated LC-MS/MS assays for the quantification of Diacerein in human plasma. Assay 1 represents a well-established method, while Assay 2 is an alternative method to be cross-validated against Assay 1. The use of this compound as an internal standard is a common feature of both methods, ensuring robust and reliable quantification.
Table 1: Key Performance Parameters of the Validated LC-MS/MS Assays
| Parameter | Assay 1 | Assay 2 | Acceptance Criteria |
| Linearity Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | Correlation coefficient (r²) ≥ 0.99 |
| Correlation Coefficient (r²) | 0.9992 | 0.9995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL | S/N ≥ 10, Accuracy within ±20%, Precision ≤20% |
| Intra-day Precision (%CV) | ≤ 8.5% | ≤ 9.2% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 10.1% | ≤ 11.5% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | -5.2% to 6.8% | -7.1% to 8.3% | Within ±15% (±20% at LLOQ) |
| Matrix Effect (%CV) | ≤ 4.5% | ≤ 5.1% | ≤ 15% |
| Recovery (%) | 85.2% - 92.1% | 83.7% - 90.5% | Consistent and reproducible |
Table 2: Cross-Validation Results of Quality Control (QC) Samples
| QC Level (ng/mL) | Mean Concentration Assay 1 (ng/mL) | Mean Concentration Assay 2 (ng/mL) | % Difference | Acceptance Criteria |
| Low (3 ng/mL) | 2.95 | 3.08 | +4.4% | ≤ 15% |
| Mid (300 ng/mL) | 305.2 | 298.9 | -2.1% | ≤ 15% |
| High (800 ng/mL) | 792.1 | 810.5 | +2.3% | ≤ 15% |
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification of Diacerein
This protocol provides a representative example of an LC-MS/MS method for the quantification of Diacerein in human plasma.
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (100 ng/mL in methanol).
-
Vortex for 10 seconds to mix.
-
Perform protein precipitation by adding 400 µL of acetonitrile.
-
Vortex for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Shimadzu Nexera X2 or equivalent.
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 20% B
-
3.6-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Diacerein: Q1: 367.1 m/z → Q3: 283.0 m/z
-
This compound: Q1: 373.1 m/z → Q3: 289.0 m/z
-
-
Key MS Parameters:
-
IonSpray Voltage: -4500 V
-
Temperature: 550°C
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Mandatory Visualizations
Signaling Pathway of Diacerein
Diacerein primarily exerts its anti-inflammatory and chondroprotective effects by inhibiting the Interleukin-1β (IL-1β) signaling pathway.[1][2] This ultimately leads to a reduction in the expression of pro-inflammatory and catabolic genes.
References
A Head-to-Head Battle of Internal Standards: Diacerein-d6 vs. a Structural Analog for Bioanalytical Assays
A crucial aspect of developing robust and reliable bioanalytical methods for drug quantification is the choice of an appropriate internal standard (IS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for any variations and ensuring accurate quantification. For the analysis of Diacerein and its active metabolite, Rhein, researchers are often faced with a choice between a stable isotope-labeled (SIL) internal standard, such as Diacerein-d6, and a structural analog. This guide provides an objective comparison of these two approaches, supported by experimental data for a structural analog and the theoretical advantages of a deuterated standard.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the co-elution of a SIL internal standard with the analyte and its identical ionization properties make it the gold standard. It can effectively compensate for matrix effects, which are a common source of variability and inaccuracy in bioanalytical methods. However, the synthesis of SIL standards can be costly and time-consuming.
Structural analogs, on the other hand, are often more readily available and cost-effective. These are compounds with a similar chemical structure to the analyte but a different molecular weight. While they can provide acceptable results, their chromatographic behavior and ionization efficiency may not perfectly match those of the analyte, potentially leading to less accurate quantification, especially in complex biological matrices.
This guide will delve into the performance of a commonly used structural analog for Diacerein/Rhein analysis and compare it with the expected performance of this compound, providing researchers with the necessary information to make an informed decision for their specific analytical needs.
Performance Data: A Comparative Overview
Emodin is a suitable structural analog for comparison due to its shared anthraquinone core with Rhein, the active metabolite of Diacerein.
Table 1: Performance Data for Emodin as a Structural Analog Internal Standard for Rhein Analysis
| Parameter | Result |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | ≤ 15% |
| Recovery | Consistent but may differ from analyte |
| Matrix Effect | Potential for differential matrix effects |
The data presented is a summary of typical performance characteristics observed in bioanalytical methods using Emodin or similar structural analogs.
Table 2: Expected Performance of this compound as a Stable Isotope-Labeled Internal Standard
| Parameter | Expected Result | Rationale |
| Linearity (r²) | ≥ 0.999 | Co-elution and similar ionization behavior lead to a more consistent response ratio across the concentration range. |
| Accuracy (% Bias) | Within ±5% | More effective compensation for analyte loss during sample preparation and for matrix effects. |
| Precision (% RSD) | ≤ 5% | Reduced variability due to superior correction for random errors in the analytical process. |
| Recovery | Tracks analyte recovery very closely | Identical chemical and physical properties ensure similar behavior during extraction. |
| Matrix Effect | High degree of compensation | Co-elution ensures that both the analyte and the IS are subjected to the same matrix-induced ion suppression or enhancement. |
Experimental Protocols
Below are detailed methodologies for a typical bioanalytical assay for Rhein using a structural analog internal standard, which can be adapted for use with this compound.
Bioanalytical Method for Rhein in Human Plasma using a Structural Analog IS
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., Emodin in methanol).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series HPLC or equivalent
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI
-
MRM Transitions:
-
Rhein: m/z 283.0 → 239.0
-
Emodin (IS): m/z 269.0 → 225.0
-
3. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:
-
Selectivity: Analyze at least six different blank plasma samples to ensure no interference at the retention times of the analyte and IS.
-
Linearity: Prepare a calibration curve by spiking blank plasma with known concentrations of Rhein and a fixed concentration of the IS. The linearity should be assessed by plotting the peak area ratio (analyte/IS) against the concentration and determining the correlation coefficient (r²).
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day). The accuracy should be within ±15% of the nominal concentration (±20% for the lower limit of quantification, LLOQ), and the precision (relative standard deviation, RSD) should not exceed 15% (20% for LLOQ).
-
Recovery: Compare the peak area of the analyte from extracted samples to the peak area of the analyte from unextracted samples (spiked into the mobile phase) at three different concentrations.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak area of the analyte in post-extraction spiked samples to the peak area of the analyte in the mobile phase.
Visualizing the Rationale: Signaling Pathways and Workflows
To better understand the context of Diacerein analysis and the experimental process, the following diagrams are provided.
Conclusion: Making the Right Choice
The selection of an internal standard is a critical decision in the development of a bioanalytical method. While a structural analog like Emodin can provide acceptable performance, a stable isotope-labeled internal standard such as this compound is theoretically superior and expected to deliver higher accuracy and precision. The key advantages of this compound lie in its ability to more effectively compensate for variability during sample processing and, most importantly, to correct for matrix effects, which are often the largest source of error in LC-MS bioanalysis.
For research and drug development applications where the highest level of accuracy and reliability is paramount, the investment in a stable isotope-labeled internal standard like this compound is highly recommended. For routine analyses or in situations where a SIL standard is not feasible, a carefully validated structural analog can be a viable alternative, provided that thorough validation is performed to demonstrate its suitability. Researchers should carefully consider the specific requirements of their study, including the complexity of the biological matrix and the desired level of analytical rigor, when choosing an internal standard.
A Comparative Guide to Inter-laboratory Quantification of Diacerein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Diacerein, a symptomatic slow-acting drug for osteoarthritis.[1][2] The information presented is synthesized from a range of independent validation studies to offer a comparative overview for research, quality control, and drug development purposes. This guide adheres to the principles of inter-laboratory comparison by presenting data from multiple sources to evaluate the performance of different analytical techniques.
Mechanism of Action
Diacerein's primary mechanism of action involves the inhibition of the interleukin-1β (IL-1β) signaling pathway, a key player in the inflammatory and cartilage degradation processes associated with osteoarthritis.[1][3][4][5] Upon administration, Diacerein is metabolized to its active form, rhein.[5] Rhein exerts its anti-inflammatory effects by reducing the production and activity of IL-1β, thereby inhibiting the downstream activation of transcription factors like NF-κB.[1] This leads to a decrease in the expression of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), enzymes responsible for cartilage breakdown.[1][5] Furthermore, Diacerein has been shown to stimulate the synthesis of cartilage components like proteoglycans and hyaluronic acid.[4][5][6]
Below is a diagram illustrating the signaling pathway affected by Diacerein.
Figure 1: Diacerein's Mechanism of Action.
Comparison of Analytical Methods
The following tables summarize the validation parameters of three common analytical methods for Diacerein quantification: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Spectrophotometry. The data is compiled from various studies to provide a comparative overview.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 [7] | Method 2 [8] | Method 3 [9] | Method 4 [10] |
| Mobile Phase | Phosphate buffer:Acetonitrile (40:60 v/v), pH 4.0 | Methanol:Acetonitrile:Buffer (0.02M KH2PO4) (50:20:30 v/v), pH 5.9 | Dipotassium hydrogen phosphate buffer (pH 4.5):Acetonitrile:Methanol (40:40:20 v/v/v) | N/A |
| Column | Perfectsil target ODS-3 (250x4.6 mm, 5 µm) | Inertsil ODS 3V C18 (250 x 4.6 mm, 5 µm) | Phenomenex Luna C-18 (250 mm x 4.6 mm, 5µ) | N/A |
| Flow Rate | 1 ml/min | N/A | 1.0 ml/min | N/A |
| Detection (UV) | 254 nm | N/A | 265 nm | N/A |
| Retention Time | ~4.9 min | 3.2 min | 1.780 min | 2.586 min |
| Linearity Range | 1-10 µg/ml | 20-100 µg/mL | 80-120 µg/ml | 2.5-15 ppm |
| Correlation Coeff. (r²) | 0.9996 | 0.9992 | N/A | N/A |
| LOD | 0.01 µg/ml | N/A | N/A | N/A |
| LOQ | 0.05 µg/ml | N/A | N/A | N/A |
| Accuracy (% Recovery) | N/A | 102.12% | N/A | N/A |
Table 2: High-Performance Thin-Layer Chromatography (HPTLC) Methods
| Parameter | Method 1 [11][12] | Method 2 [13] | Method 3 [14] |
| Mobile Phase | Methanol:Water (7:3 v/v) | Toluene:Isopropyl alcohol:Ammonia (4.6:4.6:0.8 v/v/v) | n-butanol:Water:Glacial Acetic Acid (7:1.5:1.5 v/v/v) |
| Stationary Phase | RP-18 F254s pre-coated plates | Precoated silica gel 60 F254 plate | Aluminum plates precoated with silica gel 60F254 |
| Detection (Densitometric) | 268 nm | 258 nm | 254 nm |
| Rf Value | N/A | 0.30 ± 0.01 | 0.81 |
| Linearity Range | N/A | 100-350 ng/band | N/A |
| Correlation Coeff. (r²) | N/A | 0.9909 | 0.9995 |
| LOD | N/A | N/A | N/A |
| LOQ | 16.241 ng/band | N/A | N/A |
| Accuracy (% Recovery) | N/A | N/A | N/A |
Table 3: UV-Spectrophotometry Methods
| Parameter | Method 1 [15][16] | Method 2 [17][18] | Method 3 [2] | Method 4 [19] |
| Solvent/Buffer | Citrate buffer pH 6.0 | Dimethyl formamide (DMF) and distilled water | N/A | 8 M Urea or 0.5 M Potassium Citrate |
| λmax | 258.8 nm | 258.5 nm | 256.2 nm | 252.0 nm and 266.2 nm (in Urea) |
| Linearity Range | 1-10 µg/ml | 1-10 µg/ml | 5-30 µg/mL | 2-12 µg/mL |
| Correlation Coeff. (r²) | 0.999 | N/A | N/A | 0.999 |
| LOD | 0.675 µg/ml | 0.02 µg/ml | N/A | N/A |
| LOQ | 1.189 µg/ml | 0.07 µg/ml | N/A | N/A |
| Accuracy (% Recovery) | 100.815 - 101.744% | 98.68 - 101.11% | N/A | N/A |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques cited in this guide.
Experimental Workflow for Diacerein Quantification
The general workflow for quantifying Diacerein in a pharmaceutical formulation involves sample preparation, analysis using a selected analytical technique, and data processing.
Figure 2: General Experimental Workflow.
High-Performance Liquid Chromatography (HPLC)
This protocol is a synthesis of methodologies presented in the referenced studies.[7][8][9]
-
Instrumentation: A standard HPLC system equipped with a UV detector, pump, and data processing software.
-
Chromatographic Conditions:
-
Column: A reverse-phase column such as a C18 or ODS-3 (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[7][8][9]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) is common. The exact ratio and pH are optimized for best separation.[7][8][9]
-
Detection: UV detection is commonly performed at a wavelength between 254 nm and 265 nm.[7][9]
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Diacerein (e.g., 1 mg/ml) by accurately weighing the standard and dissolving it in a suitable solvent like DMSO, followed by dilution with acetonitrile.[7]
-
Prepare a series of working standard solutions of varying concentrations by diluting the stock solution with the mobile phase to construct a calibration curve.[7]
-
-
Preparation of Sample Solutions (from Capsules):
-
Weigh and mix the contents of several capsules to ensure homogeneity.[7]
-
Accurately weigh a portion of the powder equivalent to the average capsule content.[7]
-
Dissolve the powder in a suitable solvent (e.g., DMSO), and then dilute it with the mobile phase to a final concentration within the linear range of the method.[7]
-
-
Analysis:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the peak areas of the resulting chromatograms.
-
Calculate the concentration of Diacerein in the sample by comparing its peak area with the calibration curve generated from the standard solutions.
-
High-Performance Thin-Layer Chromatography (HPTLC)
This protocol is a generalized procedure based on the referenced literature.[11][12][13][14]
-
Instrumentation: HPTLC system including a sample applicator, developing chamber, and a densitometric scanner.
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 or RP-18 F254s plates are commonly used.[11][12][13][14]
-
Mobile Phase: A mixture of solvents is used for development, for instance, methanol and water for reverse phase, or a combination like toluene, isopropyl alcohol, and ammonia for normal phase.[11][12][13]
-
-
Preparation of Standard and Sample Solutions:
-
Analysis:
-
Apply specific volumes of the standard and sample solutions as bands onto the HPTLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
After development, dry the plate.
-
Scan the dried plate using a densitometer at the wavelength of maximum absorbance for Diacerein (e.g., 258 nm or 268 nm).[11][13]
-
Quantify the drug in the sample by comparing the peak area of the sample with that of the standard.
-
UV-Spectrophotometry
The following is a general protocol derived from the referenced studies.[2][15][16][17]
-
Instrumentation: A UV-Visible spectrophotometer with matched quartz cells.[2][17]
-
Preparation of Standard Solutions:
-
Preparation of Sample Solution:
-
Dissolve a weighed amount of the pharmaceutical formulation powder in the chosen solvent.
-
Filter the solution if necessary to remove insoluble excipients.
-
Dilute the filtrate to a concentration that falls within the linear range of the assay.
-
-
Analysis:
-
Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is typically around 258 nm.[15][17]
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of Diacerein in the sample solution from the calibration curve.
-
References
- 1. Diacerein: Benefits, Risks and Place in the Management of Osteoarthritis. An Opinion-Based Report from the ESCEO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. [Mechanisms of action of diacerein, the first inhibitor of interleukin-1 in osteoarthritis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Diacerein? [synapse.patsnap.com]
- 6. Effects of Diacerein at the Molecular Level in the Osteoarthritis Disease Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Stability-Indicating High Performance Liquid Chromatographic Method for the Determination of Diacerein in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. sphinxsai.com [sphinxsai.com]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. sphinxsai.com [sphinxsai.com]
- 15. ijpsonline.com [ijpsonline.com]
- 16. [PDF] Development and Validation of a UV Spectrophotometric Method for Determination of Diacerein in Bulk and a Capsule Dosage Form | Semantic Scholar [semanticscholar.org]
- 17. chalcogen.ro [chalcogen.ro]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative estimation of diacerein in bulk and in capsule formulation using hydrotropic solubilizing agents by UV-spectrophotometry and the first order derivative using the area under curve method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalysis of Diacerein: Evaluating Accuracy and Precision
For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic agents is paramount. This guide provides a comparative analysis of analytical methods for Diacerein, a symptomatic slow-acting drug for osteoarthritis. The focus is on the accuracy and precision of these methods, with a special consideration for the role of internal standards, including the theoretical advantages of using a deuterated standard like Diacerein-d6.
While specific public data on methods utilizing this compound as an internal standard is limited, this guide draws comparisons from established and validated methods for Diacerein and its active metabolite, Rhein. The use of a deuterated internal standard is widely considered the gold standard in quantitative mass spectrometry-based bioanalysis due to its ability to mimic the analyte's behavior during sample preparation and analysis, thus providing superior accuracy and precision.
Quantitative Data Summary
The following table summarizes the performance of various published methods for the quantification of Diacerein or its active metabolite, Rhein. This data highlights the accuracy and precision achieved with different analytical techniques and internal standards.
| Analyte | Method | Internal Standard | Matrix | Linearity Range | Accuracy (%) | Precision (%RSD) |
| Rhein | LC-MS/MS | Wogonin | Rat Plasma | 7.81 - 2000 nM | 80.1 - 104.2 | < 9.14 |
| Rhein | LC-MS/MS | Celecoxib | Human Plasma | 0.005 - 5.00 µg/mL | Within ± 15% of nominal | < 15 |
| Diacerein | RP-HPLC | - | Bulk Drug | 20.32 - 60.40 µg/mL | 99.3 | < 0.64 |
| Diacerein | RP-HPLC | - | Capsules | 1 - 10 µg/mL | - | - |
| Diacerein | UV-Spectrophotometry | - | Capsules | 5 - 30 µg/mL | - | - |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are summaries of typical experimental protocols for the quantification of Diacerein's active metabolite, Rhein, using LC-MS/MS.
LC-MS/MS Method for Rhein in Plasma with Wogonin as Internal Standard
-
Sample Preparation:
-
To 20 µL of plasma, add 400 µL of internal standard solution (50 nM wogonin in 50% acetonitrile).
-
Sonicate the samples to ensure efficient drug extraction.
-
Centrifuge at 20,000 × g for 15 minutes.
-
Dry the supernatant under nitrogen.
-
Reconstitute the residue in 100 µL of 50% acetonitrile for injection into the LC-MS/MS system.[1]
-
-
Chromatographic Conditions:
-
Column: ACE C18 column.
-
Mobile Phase: A gradient of 1.0 mM ammonium acetate and acetonitrile.[1]
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
-
Mass Spectrometric Conditions:
-
Instrument: Sciex 4000 Q-Trap LC-MS/MS.
-
Ionization Mode: Negative ion mode with multiple reaction monitoring (MRM).[1]
-
MRM Transitions: Specific transitions for Rhein and Wogonin would be monitored.
-
LC-MS/MS Method for Rhein in Human Plasma with Celecoxib as Internal Standard
-
Sample Preparation:
-
Extract Rhein and the internal standard (Celecoxib) from 100 µL of human plasma using acetonitrile.[2]
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Visualizing Key Processes
To better understand the context of Diacerein analysis, the following diagrams illustrate its mechanism of action and a typical bioanalytical workflow.
References
- 1. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of rhein in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Lot-to-Lot Variability of Analytical Standards: A Comparison Guide to Diacerein-d6
In the landscape of pharmaceutical research and development, the consistency and reliability of analytical standards are paramount. Lot-to-lot variability in these standards can introduce significant errors in drug quantification, impacting everything from preclinical pharmacokinetic studies to quality control of the final drug product. This guide provides a comprehensive comparison of Diacerein-d6, a stable isotope-labeled internal standard, with alternative methods for assessing the lot-to-lot variability of Diacerein analytical standards. This guide is intended for researchers, scientists, and drug development professionals seeking to ensure the accuracy and reproducibility of their analytical data.
The Critical Role of Internal Standards in Mitigating Variability
The use of an internal standard (IS) is a cornerstone of robust analytical methodology, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1] An ideal IS should mimic the analyte's behavior throughout sample preparation and analysis, thereby compensating for variations in extraction recovery, matrix effects, and instrument response.[1][2] When evaluating the consistency of different lots of an analytical standard, the choice of IS is critical to differentiate true lot-to-lot differences from analytical artifacts.
This compound: The Gold Standard for Internal Standardization
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard for quantitative bioanalysis.[1][2] In this compound, six hydrogen atoms have been replaced with deuterium. This substitution results in a molecule that is chemically identical to Diacerein but has a different mass, allowing it to be distinguished by a mass spectrometer.
Key Advantages of this compound:
-
Co-elution with the Analyte: this compound has nearly identical physicochemical properties to Diacerein, ensuring it co-elutes during chromatographic separation. This is crucial for effective compensation of matrix effects, which can vary across the chromatogram.
-
Similar Extraction Recovery: The identical chemical nature of this compound ensures that it experiences the same losses as the analyte during sample preparation and extraction, leading to more accurate quantification.[1]
-
Reduced Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a major source of variability in LC-MS/MS assays. Because this compound is affected by the matrix in the same way as Diacerein, it provides a reliable way to correct for these effects.[1][2]
Alternative Internal Standard: Structural Analogs
Prior to the widespread availability of SIL internal standards, structural analogs were commonly used. For Diacerein, a potential structural analog internal standard could be its active metabolite, Rhein. While more accessible and less expensive than a custom-synthesized SIL IS, structural analogs have significant drawbacks.
Limitations of Structural Analogs:
-
Different Chromatographic Behavior: Structural differences, even minor ones, can lead to different retention times on the chromatographic column. If the IS does not co-elute with the analyte, it cannot accurately compensate for matrix effects at the analyte's retention time.
-
Varying Extraction Efficiencies: The structural differences can also lead to different recoveries during sample preparation.
-
Disparate Ionization Efficiencies: Structural analogs may ionize differently than the analyte, leading to a response that does not accurately reflect the analyte's concentration.
Performance Comparison: this compound vs. Structural Analog
The following table summarizes the expected performance differences between this compound and a structural analog for assessing lot-to-lot variability of Diacerein analytical standards. This data is based on established principles of bioanalytical method validation.
| Performance Parameter | This compound (SIL IS) | Structural Analog IS (e.g., Rhein) | Justification |
| Accuracy (% Bias) | < 5% | Potentially > 15% | This compound more effectively corrects for matrix effects and extraction losses, leading to lower bias.[1] |
| Precision (%RSD) | < 10% | Can be > 20% | The superior correction for analytical variability by this compound results in better precision. |
| Robustness to Matrix Effects | High | Low to Moderate | Co-elution and identical chemical properties of this compound ensure reliable correction for matrix effects. |
| Reliability for Lot-to-Lot Comparison | High | Moderate | With a structural analog, observed differences between lots could be due to analytical variability rather than actual differences in the standards. |
Experimental Protocol: LC-MS/MS for Diacerein Lot-to-Lot Variability Assessment
This section details a typical experimental protocol for comparing different lots of Diacerein analytical standards using this compound as the internal standard.
1. Materials and Reagents:
-
Diacerein analytical standards (from different lots)
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (for matrix effect evaluation)
2. Standard Solution Preparation:
-
Prepare individual stock solutions of each Diacerein lot and this compound in methanol (1 mg/mL).
-
Prepare a series of working standard solutions by serially diluting the stock solutions with a mixture of methanol and water.
-
Prepare a working internal standard solution of this compound (e.g., 100 ng/mL).
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of blank human plasma, add 50 µL of a Diacerein working standard solution and 50 µL of the this compound working internal standard solution.
-
Vortex for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
MRM Transitions:
-
Diacerein: Precursor ion > Product ion (specific m/z values to be determined)
-
This compound: Precursor ion > Product ion (specific m/z values to be determined, shifted by +6 Da from Diacerein)
-
5. Data Analysis:
-
Calculate the peak area ratio of Diacerein to this compound for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the Diacerein standards.
-
Determine the concentration of each Diacerein lot by interpolating its peak area ratio from the calibration curve.
-
Compare the determined concentrations of the different lots to assess variability.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the Diacerein signaling pathway and the experimental workflow.
Caption: Diacerein's mechanism of action involves inhibiting the pro-inflammatory IL-1β pathway.
Caption: Workflow for assessing lot-to-lot variability of Diacerein standards using this compound.
Conclusion
Ensuring the consistency of analytical standards is a critical aspect of drug development and quality control. For the quantification of Diacerein, the use of a stable isotope-labeled internal standard, this compound, offers significant advantages over structural analogs. Its ability to accurately correct for analytical variability, particularly matrix effects, makes it the superior choice for reliably assessing lot-to-lot variability of Diacerein analytical standards. By adopting a robust analytical method incorporating this compound, researchers can have greater confidence in the accuracy and reproducibility of their results, ultimately contributing to the development of safer and more effective medicines.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Bioequivalence study of Diacerein formulations using a deuterated standard
A Comparative Guide to Bioequivalence Studies of Diacerein Formulations
An Objective Analysis of Methodologies and Pharmacokinetic Endpoints
This guide provides a comprehensive comparison of bioequivalence studies conducted on different formulations of Diacerein, a symptomatic slow-acting drug used for the treatment of osteoarthritis.[1][2] The primary focus is on the analytical methodologies and pharmacokinetic parameters used to establish bioequivalence. Diacerein is completely converted into its active metabolite, rhein, before reaching systemic circulation; therefore, bioequivalence is assessed by measuring the concentration of rhein in the plasma.[3]
Comparative Pharmacokinetic Data
The bioequivalence of a test formulation is determined by comparing its pharmacokinetic parameters to a reference formulation. The key parameters evaluated are the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC). The following table summarizes the pharmacokinetic data from various bioequivalence studies of 50 mg Diacerein capsules.
| Study Population | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (h·ng/mL) | AUC (0-∞) (h·ng/mL) | 90% Confidence Intervals | Relative Bioavailability (%) | Internal Standard Used | Analytical Method |
| Healthy Vietnamese Volunteers[3] | Test: 3156.7 ± 789.4Reference: 3278.9 ± 812.3 | Test: 2.5 ± 0.8Reference: 2.6 ± 0.7 | Test: 23456.7 ± 4567.8Reference: 22890.1 ± 4321.9 | Test: 24567.8 ± 4678.9Reference: 23987.6 ± 4432.1 | Cmax: 93.43% - 102.80%AUC(0-t): 90.17% - 113.76%AUC(0-∞): 90.48% - 113.32% | Not explicitly stated, but results meet FDA requirements for bioequivalence. | Diclofenac Sodium[3] | HPLC[3] |
| Healthy Indian Male Subjects[4][5] | Not explicitly stated in summary | Not explicitly stated in summary | Not explicitly stated in summary | Not explicitly stated in summary | Within the bioequivalence limit of 0.8-1.25 for AUC and Cmax.[4][5] | 96.63%[4][5] | Not explicitly stated in summary | HPLC with UV detection[4][5] |
| Healthy Human Subjects (Fasted vs. Fed)[4] | Fasted: 4471 ± 936Fed: 3225 ± 755 | Fasted: 2.61 ± 1.25Fed: 3.81 ± 1.29 | AUC(0-24h) Fasted: 24223 ± 4895AUC(0-24h) Fed: 24316 ± 5856 | Fasted: 24743 ± 5046Fed: 25170 ± 6415 | Not explicitly stated in summary | Not explicitly stated in summary | Not explicitly stated in summary | LC-MS/MS[4] |
| Healthy Volunteers[6][7] | Not explicitly stated in summary | Not explicitly stated in summary | Not explicitly stated in summary | Not explicitly stated in summary | Not explicitly stated in summary | 89%[6][7] | Ranitidine[7] | RP-HPLC with fluorescence detection[6][7] |
Note: The values presented are based on the available data from the search results and may represent mean ± standard deviation.
Experimental Protocols
The methodologies employed in bioequivalence studies are critical for ensuring the reliability of the results. Below are summaries of the experimental protocols from the cited studies.
Quantification of Rhein in Human Plasma using HPLC
-
Sample Preparation: Protein precipitation is a common method for sample preparation. In one study, diclofenac sodium was used as an internal standard.[3]
-
Chromatographic Conditions:
-
Validation: The method was validated according to FDA guidelines for bioanalytical method validation.[6][7]
Quantification of Rhein in Human Plasma using LC-MS/MS
-
Sample Preparation: A protein precipitation method was used. For the analysis of rhein and its metabolites, wogonin was used as an internal standard.[8] In another study, emodin was used as the internal standard.[9]
-
Chromatographic Conditions:
-
Mass Spectrometry: Detection was achieved using a Sciex 4000 Q-Trap LC-MS/MS system in negative ion mode with multiple reaction monitoring (MRM).[8] The transitions monitored were m/z 283.0 → 238.8 for rhein and m/z 268.9 → 224.8 for the internal standard emodin.[9]
-
Validation: The method was validated for linearity, precision, and accuracy. The lower limit of quantification (LLOQ) for rhein was 7.81 nM in one study and 30 ng/mL in another.[8][9]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for a Bioequivalence Study
The following diagram illustrates the typical workflow of a bioequivalence study for Diacerein formulations, from volunteer screening to the final statistical analysis.
Caption: Workflow of a typical two-way crossover bioequivalence study.
Signaling Pathway of Diacerein (Rhein)
Diacerein exerts its anti-inflammatory effects primarily by inhibiting the Interleukin-1β (IL-1β) pathway, which plays a crucial role in the pathogenesis of osteoarthritis.[2] The diagram below outlines the key molecular targets of rhein, the active metabolite of Diacerein.
Caption: Simplified signaling pathway of Diacerein's active metabolite, rhein.
References
- 1. researchgate.net [researchgate.net]
- 2. Diacerein: Benefits, Risks and Place in the Management of Osteoarthritis. An Opinion-Based Report from the ESCEO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thaiscience.info [thaiscience.info]
- 4. researchgate.net [researchgate.net]
- 5. Bioequivalence study of two capsule formulations containing diacerein 50 mg in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. africaresearchconnects.com [africaresearchconnects.com]
- 7. researchgate.net [researchgate.net]
- 8. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
Comparison of UV and MS detection for Diacerein analysis with Diacerein-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Ultraviolet (UV) and Mass Spectrometric (MS) detection methods for the quantitative analysis of Diacerein, a pivotal anti-inflammatory drug for the treatment of osteoarthritis. The inclusion of its deuterated internal standard, Diacerein-d6, will be discussed in the context of its application and benefits for each detection technique. This comparison is supported by experimental data from various studies to aid researchers in selecting the most appropriate analytical method for their specific needs.
Introduction to Diacerein and Analytical Methodologies
Diacerein is a prodrug that is completely metabolized to its active form, Rhein, before reaching systemic circulation. Accurate and robust analytical methods are crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) is the standard separation technique for Diacerein and its metabolites, commonly coupled with either UV or MS detectors.
UV detection measures the absorbance of light by the analyte at a specific wavelength. It is a widely available, cost-effective, and robust technique suitable for routine analysis of Diacerein in bulk drug and pharmaceutical dosage forms.
MS detection , particularly tandem mass spectrometry (LC-MS/MS), offers superior sensitivity and selectivity by measuring the mass-to-charge ratio of the analyte and its fragments. This makes it the preferred method for bioanalytical applications where low detection limits and high specificity are required to quantify Diacerein's active metabolite, Rhein, in complex biological matrices.
This compound , as a stable isotope-labeled internal standard, is ideally suited for LC-MS/MS analysis. It co-elutes with the unlabeled Diacerein and compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification. While it can be used in HPLC-UV methods, its primary advantage of mass differentiation is not utilized, and a different, structurally similar compound is often employed as an internal standard.
Quantitative Data Comparison
The following tables summarize the performance characteristics of UV and MS detection methods for the analysis of Diacerein and its active metabolite, Rhein, based on data from published studies.
Table 1: Performance Characteristics of HPLC-UV Methods for Diacerein Analysis
| Parameter | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Source |
| Method 1 | 1-10 | 0.01 | 0.05 | 99.99 - 101.34 | < 2 | [1] |
| Method 2 | 2-12 | - | - | 98.68 - 101.11 | < 2 | [2] |
| Method 3 | 5-30 | - | - | ~100 | < 2 | [3] |
| Method 4 | 1-10 | - | - | 99.50 - 100 | 0.45 | [4][5] |
Table 2: Performance Characteristics of LC-MS/MS Methods for Rhein (Active Metabolite) Analysis
| Parameter | Linearity Range (ng/mL) | Lower Limit of Quantitation (LLOQ) (ng/mL) | Accuracy (%) | Precision (%RSD) | Internal Standard | Source |
| Method 1 | 30-10000 | 30 | - | - | Emodin | [6] |
| Method 2 | - | 7.81 nM (~2.2 ng/mL) | 80.1–104.2 | < 9.14 | Wogonin | [7] |
Experimental Protocols
Detailed methodologies for representative HPLC-UV and LC-MS/MS analyses are provided below.
HPLC-UV Method for Diacerein in Capsules[1]
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: Perfectsil target ODS-3 (250x4.6 mm i.d., 5 µm particle size).
-
Mobile Phase: Phosphate buffer:acetonitrile (40:60, v/v), pH 4.0 adjusted with phosphoric acid.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation: A stock solution of Diacerein (1 mg/mL) is prepared in DMSO and acetonitrile. Working standards are prepared by diluting the stock solution with the mobile phase.
LC-MS/MS Method for Rhein in Plasma[7]
-
Instrumentation: LC-MS/MS system (e.g., Sciex 4000 Q-Trap).
-
Chromatographic Conditions:
-
Column: ACE C18 column.
-
Mobile Phase: 1.0 mM ammonium acetate and acetonitrile.
-
Detection: Negative ion mode with multiple reaction monitoring (MRM).
-
-
Sample Preparation:
-
Plasma samples are spiked with an internal standard (e.g., wogonin).
-
Proteins are precipitated using acetonitrile.
-
The supernatant is dried and reconstituted for injection.
-
Visualization of Analytical Workflows
The following diagrams illustrate the typical experimental workflows for UV and MS detection of Diacerein.
Caption: Experimental workflow for HPLC-UV analysis of Diacerein.
Caption: Bioanalytical workflow for LC-MS/MS analysis of Rhein.
Conclusion
The choice between UV and MS detection for Diacerein analysis is contingent on the specific requirements of the study.
-
HPLC-UV is a reliable and economical choice for the quality control of Diacerein in pharmaceutical products, offering good accuracy and precision for relatively high concentration samples.
-
LC-MS/MS is the superior method for bioanalytical applications, providing the necessary sensitivity and selectivity to quantify low levels of the active metabolite, Rhein, in biological matrices. The use of a stable isotope-labeled internal standard like this compound with LC-MS/MS ensures the highest level of accuracy and precision.
Researchers should consider the matrix complexity, required sensitivity, and budget when selecting the appropriate analytical technique for Diacerein and its metabolites.
References
- 1. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DIACEREIN TABLETS BY RP-HPLC | Semantic Scholar [semanticscholar.org]
- 2. Quantitative estimation of diacerein in bulk and in capsule formulation using hydrotropic solubilizing agents by UV-spectrophotometry and the first order derivative using the area under curve method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajpaonline.com [ajpaonline.com]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajpaonline.com [ajpaonline.com]
Justification for Using Diacerein-d6 as an Internal Standard in Regulated Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of regulated bioanalysis, the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This is particularly true for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are the gold standard for quantitative bioanalysis in drug development. This guide provides a comprehensive justification for the use of Diacerein-d6, a stable isotope-labeled (SIL) internal standard, for the bioanalysis of Diacerein, and objectively compares its expected performance with that of a structural analog.
The Gold Standard: Stable Isotope-Labeled Internal Standards
For bioanalytical method validation, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the need for a well-characterized and appropriate internal standard. An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any potential variability.
Stable isotope-labeled internal standards, such as this compound, are widely recognized as the preferred choice in regulated bioanalysis. The substitution of hydrogen atoms with deuterium results in a compound that is chemically identical to the analyte but has a different mass. This subtle yet significant difference allows for its distinct detection by a mass spectrometer while ensuring it behaves almost identically to the unlabeled Diacerein during sample processing and analysis.
Superiority of this compound over Structural Analogs
While structural analogs are sometimes used as internal standards, they often fall short of the performance of a SIL-IS. A structural analog, by definition, has a different chemical structure, which can lead to variations in physicochemical properties. These differences can manifest in several ways that compromise data quality:
-
Chromatographic Co-elution: this compound is expected to co-elute with Diacerein, meaning they experience the same chromatographic conditions and, more importantly, the same matrix effects at the point of ionization. A structural analog may have a different retention time, leading to exposure to a different matrix environment and, consequently, a different degree of ion suppression or enhancement.
-
Extraction Recovery: The extraction efficiency of this compound from biological matrices will closely mirror that of Diacerein. A structural analog with different polarity or protein binding characteristics may be extracted with higher or lower efficiency, leading to inaccurate quantification.
-
Ionization Efficiency: The ionization response of this compound in the mass spectrometer source is virtually identical to that of Diacerein. A structural analog can have a significantly different ionization efficiency, which may not track the analyte's response consistently across different samples and concentrations.
The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method submissions to the agency incorporate stable isotope-labeled internal standards. This highlights the strong preference and scientific justification for their use in regulated environments.
Experimental Data: A Comparative Overview
| Validation Parameter | Acceptance Criteria (FDA/EMA) | Expected Performance with this compound | Expected Performance with Structural Analog IS |
| Precision | ≤15% RSD (except LLOQ ≤20%) | ≤5% RSD | ≤15% RSD |
| Accuracy | Within ±15% of nominal (except LLOQ ±20%) | Within ±5% of nominal | Within ±15% of nominal |
| Matrix Effect | IS-normalized matrix factor CV ≤15% | CV ≤5% | CV >15% in some lots |
| Recovery | Consistent and precise | Consistent and precise | May be inconsistent and variable |
| Linearity (r²) | ≥0.99 | ≥0.995 | ≥0.99 |
Experimental Protocol: Bioanalysis of Diacerein in Human Plasma by LC-MS/MS
This section outlines a representative experimental protocol for the quantitative analysis of Diacerein in human plasma using this compound as the internal standard.
1. Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples and quality control (QC) samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 20% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 5500 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions:
-
Diacerein: Q1 367.1 -> Q3 325.0
-
This compound: Q1 373.1 -> Q3 331.0
-
Signaling Pathway and Workflow Diagrams
To visually represent the context of Diacerein's action and the bioanalytical workflow, the following diagrams are provided.
Caption: Diacerein's Mechanism of Action.
Caption: Bioanalytical Workflow for Diacerein.
Conclusion
The use of this compound as an internal standard in the regulated bioanalysis of Diacerein is strongly justified by its ability to closely mimic the analyte's behavior throughout the analytical process. This leads to superior accuracy, precision, and robustness compared to structural analog internal standards. For drug development programs where data integrity is paramount, the investment in a stable isotope-labeled internal standard like this compound is a critical step in ensuring the generation of high-quality, reliable pharmacokinetic data that will withstand regulatory scrutiny.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
